molecular formula C4H7NO B1296849 3-Pyrrolidinone CAS No. 96-42-4

3-Pyrrolidinone

Cat. No.: B1296849
CAS No.: 96-42-4
M. Wt: 85.1 g/mol
InChI Key: QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinone is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283427
Record name Pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-42-4
Record name 3-Pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRROLIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Pyrrolidinone from Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pyrrolidinone, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, ethyl acrylate. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Executive Summary

The synthesis of this compound from ethyl acrylate is a multi-step process that leverages fundamental organic reactions to construct the five-membered lactam ring. The most direct and efficient pathway involves a sequential double Michael addition, a Dieckmann cyclization, and a final hydrolysis and decarboxylation step. This guide will focus on the synthesis of the parent, N-unsubstituted this compound, a versatile intermediate for further functionalization.

Core Synthetic Pathway

The synthesis of this compound from ethyl acrylate can be logically broken down into three key stages. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Diester Formation cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Final Product Generation A Ethyl Acrylate C Diethyl 3,3'-iminodipropionate A->C Double Michael Addition B Nitrogen Source (e.g., Ammonia) B->C D Ethyl 3-oxopyrrolidine-4-carboxylate C->D Dieckmann Cyclization E This compound D->E Hydrolysis & Decarboxylation

Caption: Overall workflow for the synthesis of this compound from ethyl acrylate.

The reaction pathway involves the initial formation of a key diester intermediate, followed by an intramolecular condensation to form the pyrrolidinone ring, and finally, removal of the ester group to yield the target molecule.

Reaction_Pathway reactant1 Ethyl Acrylate CH₂=CHCO₂Et intermediate1 Diethyl 3,3'-iminodipropionate HN(CH₂CH₂CO₂Et)₂ reactant1->intermediate1 Double Michael Addition reactant2 Ammonia NH₃ reactant2->intermediate1 intermediate2 Ethyl 3-oxopyrrolidine-4-carboxylate intermediate1->intermediate2 Dieckmann Condensation product This compound intermediate2->product Hydrolysis & Decarboxylation

Caption: Chemical reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepReactionKey Reagents & ConditionsYield (%)Reference
1Double Michael AdditionEthyl acrylate, AmmoniaVariableGeneral Knowledge
2Dieckmann CyclizationDiethyl 3,3'-iminodipropionate, Sodium ethoxideup to 64.0% (for N-benzyl analog)[1]
3Hydrolysis & DecarboxylationEthyl 3-oxopyrrolidine-4-carboxylate, Acid or BaseTypically highGeneral Knowledge

Experimental Protocols

Step 1: Synthesis of Diethyl 3,3'-iminodipropionate (Double Michael Addition)

This initial step involves the conjugate addition of a nitrogen source to two equivalents of ethyl acrylate. While various amines can be used, for the synthesis of the parent this compound, a source of ammonia is required.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add a solution of ammonia in ethanol to the stirred solution of ethyl acrylate at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, diethyl 3,3'-iminodipropionate, can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3-oxopyrrolidine-4-carboxylate (Dieckmann Cyclization)

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester. This is the key ring-forming step in the synthesis of this compound.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol or another suitable anhydrous solvent like toluene.

  • Reagent Addition: Slowly add diethyl 3,3'-iminodipropionate to the stirred solution of the base at room temperature or elevated temperature. The use of granular sodium has been shown to significantly improve the yield for related N-substituted analogs.[1]

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours to drive the cyclization to completion.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid or dilute hydrochloric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude ethyl 3-oxopyrrolidine-4-carboxylate. Further purification can be achieved by vacuum distillation or column chromatography.

ParameterValueReference
ReactantsDiethyl 3,3'-iminodipropionate, Sodium[1]
SolventToluene[1]
Yield ImprovementFrom 44.7% to 64.0% with granular sodium[1]
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

The final step involves the hydrolysis of the ester group of the β-keto ester followed by decarboxylation to yield the desired this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxopyrrolidine-4-carboxylate in an aqueous acidic or basic solution.

  • Reaction Conditions: The mixture is heated at reflux for a period sufficient to ensure complete hydrolysis and decarboxylation. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized. The product, this compound, is then extracted with a suitable organic solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure. The final product can be purified by distillation or recrystallization.

Conclusion

The synthesis of this compound from ethyl acrylate is a well-established and versatile process. By carefully controlling the reaction conditions at each stage, from the initial Michael addition to the final decarboxylation, researchers can efficiently produce this valuable heterocyclic scaffold. The protocols and data presented in this guide are intended to serve as a foundational resource for scientists and professionals in the field of drug discovery and development, enabling the synthesis of this compound and its derivatives for further investigation and application.

References

The Ascendant Role of 3-Pyrrolidinone Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Among its isomeric forms, the 3-pyrrolidinone core has garnered significant attention as a versatile building block for crafting novel drug candidates with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as anticancer and anticonvulsant agents. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Therapeutic Potential and Structure-Activity Relationships

This compound derivatives have demonstrated significant potential across various therapeutic areas. The flexibility of the this compound scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer activity of this compound derivatives against numerous cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Table 1: In Vitro Anticancer Activity of Representative this compound and Pyrrolidine-2,5-dione Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Spiropyrrolidine-thiazolo-oxindole2,4-dichlorophenyl-substitutedHepG20.85 ± 0.20 (µg/mL)[4]
Spiropyrrolidine-thiazolo-oxindole4-bromophenyl-substitutedHepG20.80 ± 0.10 (µg/mL)[4]
Pyrrolidine-2,5-dione3-phenyl, N-arylMCF-72.8[3]
Pyrrolidine-2,5-dione3-(4-chlorophenyl), N-arylMCF-71.9[3]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative1,3,4-oxadiazolethioneA549Reduces viability to 28.0%[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative4-aminotriazolethioneA549Reduces viability to 29.6%[1]
Diphenylamine-pyrrolidin-2-one-hydrazoneN'-(5-chloro-benzylidene)IGR392.5 - 20.2[2]
Diphenylamine-pyrrolidin-2-one-hydrazoneN'-(3,4-dichlorobenzylidene)PPC-12.5 - 20.2[2]

Note: Some values are reported in µg/mL as per the source.

A key signaling pathway implicated in cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][] Certain pyrrolidine derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[7][8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n translocates Inhibitor This compound Derivative Inhibitor->IKK_Complex inhibition DNA DNA NFkB_n->DNA binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.
Anticonvulsant Activity

The pyrrolidinone ring is a core component of several established antiepileptic drugs.[9] Novel this compound derivatives continue to be explored for their potential to treat seizures with improved efficacy and safety profiles.[10][11] Screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which model generalized tonic-clonic and absence seizures, respectively.[12]

Table 2: Anticonvulsant Activity of Representative 3-Substituted Pyrrolidine-2,5-dione Derivatives in Mice (i.p.)

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI) (MES)Reference
6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)68.30-->300>4.39[10]
14 (3-CF₃ derivative)49.631.367.4>300>6.0[12]
33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative)27.430.8->200>7.3[11]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (assessed by the rotarod test); PI: Protective Index (TD₅₀/ED₅₀)

Experimental Protocols

General Synthesis of a this compound Derivative

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves a multi-component reaction.[13][14] The following is a generalized protocol for the synthesis of a polysubstituted 3-hydroxy-3-pyrroline-2-one.

Materials:

  • Aromatic aldehyde

  • Amine

  • Citric acid

  • Absolute ethanol

  • Sodium diethyl oxalacetate

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, mix the aromatic aldehyde (1 equivalent), amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol.

  • Stir the mixture magnetically at room temperature under an inert atmosphere (e.g., argon) for 1 hour.

  • Add sodium diethyl oxalacetate (2 equivalents) to the mixture and continue to stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., sodium sulfate).

  • The crude product is purified, typically by column chromatography on silica gel, to yield the final 3-pyrrolin-2-one derivative.[13]

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Combine Aldehyde, Amine, Citric Acid in Ethanol Start->Reactants Stirring1 Stir at RT (1 hour) Reactants->Stirring1 Add_Reagent Add Sodium Diethyl Oxalacetate Stirring1->Add_Reagent Reaction Vigorous Stirring Add_Reagent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General workflow for the synthesis of a 3-pyrrolin-2-one derivative.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test this compound derivatives

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[10][12]

Materials:

  • Male albino mice (e.g., CD-1)

  • Test this compound derivatives

  • Vehicle (e.g., 1% Tween 80 in water)

  • Electroshock generator

  • Corneal electrodes

  • Saline solution

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group.

  • Stimulation: At the time of peak effect (e.g., 30-60 minutes post-administration), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. Apply a drop of saline to the corneas before electrode placement.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method.

Screening_Cascade Start Start: Compound Library of this compound Derivatives Primary_Screening Primary Screening (e.g., In vitro cell viability assay) Start->Primary_Screening Active_Check Activity > Threshold? Primary_Screening->Active_Check Inactive Inactive Compounds Active_Check->Inactive No Secondary_Screening Secondary Screening (e.g., In vivo anticonvulsant MES test) Active_Check->Secondary_Screening Yes Efficacy_Check Significant Efficacy? Secondary_Screening->Efficacy_Check Low_Efficacy Low Efficacy Compounds Efficacy_Check->Low_Efficacy No Toxicity_Assay Toxicity Assessment (e.g., Rotarod test) Efficacy_Check->Toxicity_Assay Yes Safety_Check Acceptable Safety Profile? Toxicity_Assay->Safety_Check Toxic Toxic Compounds Safety_Check->Toxic No Lead_Candidate Lead Candidate for Further Development Safety_Check->Lead_Candidate Yes

Figure 3: A logical workflow for a biological screening cascade of this compound derivatives.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their synthetic tractability and the ability to modulate their pharmacological profiles through structural modifications have led to the identification of potent anticancer and anticonvulsant agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs for a range of diseases.

References

The Diverse Biological Activities of Substituted Pyrrolidinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention for their therapeutic potential in treating a range of conditions, from neurological disorders to infectious diseases and cancer. This technical guide provides a comprehensive overview of the key biological activities of substituted pyrrolidinones, focusing on their anticonvulsant, nootropic, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental methodologies for assessing these activities are provided, along with a summary of quantitative data to facilitate comparison and further research.

Anticonvulsant Activity

Substituted pyrrolidinones are well-established as effective anticonvulsant agents. The prototypical drug, levetiracetam, and its analogs have demonstrated broad-spectrum efficacy against various seizure types.[1][2] The mechanism of action for many of these compounds is believed to involve the modulation of synaptic vesicle protein 2A (SV2A), although other targets such as GABAergic pathways and ion channels may also play a role.[3]

Quantitative Data for Anticonvulsant Activity
CompoundTest ModelED50 (mg/kg)Reference
N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamideMaximal Electroshock (MES)0.43 mmol/kg[4]
Valproic AcidMaximal Electroshock (MES)0.71 mmol/kg[4]
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione6-Hz psychomotor seizureNot specified[5]
3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dioneHippocampal slice culture neuroprotection assayNot specified[5]
Experimental Protocols for Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Model: This model is used to screen for compounds effective against generalized tonic-clonic seizures.[6][7][8]

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

    • At the time of expected peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED50) is calculated as the dose that protects 50% of the animals from the seizure endpoint.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is used to identify compounds that may be effective against absence seizures.[6][7][8]

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a predetermined time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

    • Observe the animals for the onset and severity of clonic seizures for a period of 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The ED50 is the dose that protects 50% of the animals from this endpoint.[6]

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening Compound Administration Compound Administration MES Model MES Model Compound Administration->MES Model Tonic-Clonic Seizure Model scPTZ Model scPTZ Model Compound Administration->scPTZ Model Absence Seizure Model Data Analysis (ED50) Data Analysis (ED50) MES Model->Data Analysis (ED50) scPTZ Model->Data Analysis (ED50)

Caption: Workflow for in vivo screening of anticonvulsant pyrrolidinones.

Nootropic Activity

Certain pyrrolidinone derivatives, most notably piracetam, are known for their cognitive-enhancing or "nootropic" effects.[9][10] These compounds are thought to improve memory, learning, and other cognitive functions, particularly in cases of cognitive impairment. The precise mechanisms are not fully elucidated but may involve enhanced neuronal plasticity and cerebral blood flow.

Experimental Protocols for Nootropic Activity Assessment

Passive Avoidance Test: This test assesses learning and memory in rodents.[9]

  • Apparatus: A two-compartment box with one dark and one illuminated compartment, connected by a door. The floor of the dark compartment can deliver a mild electric shock.

  • Procedure:

    • Acquisition Trial: Place the animal in the illuminated compartment. When it enters the dark compartment, a mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), place the animal back in the illuminated compartment and measure the latency to enter the dark compartment.

  • Endpoint: An increased latency to enter the dark compartment in the retention trial indicates successful learning and memory. Nootropic compounds are expected to reverse amnesia induced by agents like scopolamine or electroconvulsive shock.

Nootropic_Activity_Logic Cognitive Deficit Model Cognitive Deficit Model Test Compound Administration Test Compound Administration Cognitive Deficit Model->Test Compound Administration Behavioral Assessment Behavioral Assessment Test Compound Administration->Behavioral Assessment Improved Cognitive Performance Improved Cognitive Performance Behavioral Assessment->Improved Cognitive Performance Positive Outcome

Caption: Logical flow for evaluating the nootropic effects of pyrrolidinones.

Anti-inflammatory Activity

Substituted pyrrolidinones have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12]

Quantitative Data for Anti-inflammatory Activity
CompoundAssayIC50 (µM)Selectivity Index (SI)Reference
Compound 13eCOX-2 Inhibition0.9831.5[11]
MAK01COX-1 Inhibition314 µg/mL-[12]
MAK01COX-2 Inhibition130 µg/mL2.4 (COX-1/COX-2)[12]
MAK015-LOX Inhibition105 µg/mL-[12]
Experimental Protocols for Anti-inflammatory Activity Assessment

In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13][14]

  • Method: The assay typically involves incubating the purified enzyme (COX-1 or COX-2) with arachidonic acid as a substrate in the presence of the test compound.

  • Endpoint: The production of prostaglandins is measured, usually by ELISA or other immunoassays. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined.

Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model of acute inflammation.[11]

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema in the treated group compared to the control group is calculated.

Anti_Inflammatory_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Substituted Pyrrolidinones Substituted Pyrrolidinones Substituted Pyrrolidinones->COX-1 / COX-2 Substituted Pyrrolidinones->5-LOX

Caption: Inhibition of inflammatory pathways by substituted pyrrolidinones.

Antimicrobial Activity

The pyrrolidinone scaffold is also a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[15][16][17]

Quantitative Data for Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Compound 5Various bacteria and fungi32-128[16]
Compound 8Various bacteria and fungi16-256[16]
N-alkyl-N-hydroxyethylpyrrolidinonium saltVarious microorganismsLow (not specified)[15]
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivativeA. baumannii31.25[17]
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivativeM. tuberculosis H37Rv0.98-1.96[17]
Experimental Protocol for Antimicrobial Activity Assessment

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (no compound) and negative (no microorganism) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Endpoint: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

A growing body of evidence highlights the potential of substituted pyrrolidinones as anticancer agents.[22][23][24] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data for Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Pyrrolidine 3kHCT116 and HL602.9 - 16[22]
Les-6287MCF-7, MDA-MB-231, HCC19541.37 - 21.85[23]
Pyrrolidinone derivative 13IGR39, PPC-1, MDA-MB-231, Panc-12.50 - 5.77[25]
Experimental Protocol for Anticancer Activity Assessment

MTT Assay: This colorimetric assay is a widely used method for assessing cell viability and cytotoxicity.[26][27][28][29][30]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Endpoint: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Anticancer_Mechanism_of_Action Substituted Pyrrolidinone Substituted Pyrrolidinone Cancer Cell Cancer Cell Substituted Pyrrolidinone->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cancer Cell->Inhibition of Proliferation Cell Death Cell Death Induction of Apoptosis->Cell Death Inhibition of Proliferation->Cell Death

Caption: General mechanism of anticancer action for substituted pyrrolidinones.

Conclusion

Substituted pyrrolidinones represent a versatile and promising class of compounds with a remarkable range of biological activities. Their efficacy as anticonvulsants is well-established, while their potential as nootropic, anti-inflammatory, antimicrobial, and anticancer agents continues to be an active area of research and development. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective pyrrolidinone-based therapeutics.

References

The Pivotal Role of 3-Pyrrolidinone as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, featuring prominently in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to introduce conformational rigidity and stereochemical complexity, enabling precise three-dimensional interactions with biological targets. Among the various pyrrolidine-based structures, chiral 3-pyrrolidinone and its derivatives have emerged as exceptionally valuable chiral building blocks in the synthesis of novel therapeutics, particularly in the realm of neuroscience and inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral synthon, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

I. Stereoselective Synthesis of Chiral this compound Derivatives

The enantioselective synthesis of this compound derivatives is paramount to their application in drug development, as the biological activity of the final molecule is often dependent on a specific stereoisomer.[4] Various synthetic strategies have been developed to achieve high levels of stereocontrol, including substrate-controlled and catalyst-controlled methods.

A prevalent strategy involves the use of chiral precursors derived from the chiral pool, such as amino acids.[5] For instance, (S)-proline can be readily converted to chiral pyrrolidine derivatives.[4] Another powerful approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, which allows for the direct and highly stereocontrolled construction of the pyrrolidine ring.[6]

Table 1: Selected Stereoselective Syntheses of Chiral Pyrrolidine Derivatives

Reaction TypeCatalyst/Chiral AuxiliarySubstratesDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
[3+2] CycloadditionAg₂CO₃ / (S)-N-tert-butanesulfinyl imineAzomethine ylide, Imino ester>95:5>98%60-85[6]
Michael AdditionNi(II) complexNitroalkenes, 1,3-dicarbonyl compounds-up to 95%70-90[7]
Reductive AminationPd/C, H₂Chiral β-keto esters>90:10->80[7]

II. Experimental Protocols for Key Transformations

The following protocols provide detailed methodologies for the synthesis of key chiral pyrrolidine intermediates, adapted from peer-reviewed literature.

Protocol 1: Diastereoselective [3+2] Cycloaddition for the Synthesis of a Densely Substituted Pyrrolidine[6]

This protocol describes the silver-catalyzed 1,3-dipolar cycloaddition between an N-tert-butanesulfinylazadiene and an azomethine ylide generated in situ.

Materials:

  • (S)-N-tert-butanesulfinyl imine (1.0 equiv)

  • Glycine α-imino ester derivative (1.2 equiv)

  • Silver carbonate (Ag₂CO₃) (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Toluene, anhydrous

Procedure:

  • To a solution of the (S)-N-tert-butanesulfinyl imine and the glycine α-imino ester derivative in anhydrous toluene at room temperature, add triethylamine.

  • To this mixture, add silver carbonate.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired densely substituted pyrrolidine.

Expected Outcome: The reaction typically affords the corresponding pyrrolidine derivative in good yield (60-85%) and with high diastereoselectivity (>95:5 d.r.) and enantioselectivity (>98% e.e.).[6]

III. Application in Drug Discovery: Tofacitinib, a JAK Inhibitor

A prominent example of a drug molecule whose synthesis relies on a chiral piperidine core, a six-membered ring analogue of pyrrolidine, is Tofacitinib . Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes and is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[8] The chiral center in the piperidine ring of Tofacitinib is crucial for its potent and selective inhibition of JAKs.

The synthesis of Tofacitinib involves the stereoselective preparation of a key intermediate, (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine.[9][10] This chiral amine is then coupled with a side chain to yield the final drug molecule.

Logical Workflow for the Synthesis of a Chiral Piperidine Intermediate for Tofacitinib

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Intermediate 4-Picoline 4-Picoline Alkylation Alkylation 4-Picoline->Alkylation Benzyl_chloride Benzyl_chloride Benzyl_chloride->Alkylation Reduction Reduction Alkylation->Reduction Epoxidation Epoxidation Reduction->Epoxidation Ring_Opening Ring_Opening Epoxidation->Ring_Opening Chiral_Resolution Chiral_Resolution Ring_Opening->Chiral_Resolution Coupling Coupling Chiral_Resolution->Coupling Chiral_Piperidine_Intermediate Chiral_Piperidine_Intermediate Coupling->Chiral_Piperidine_Intermediate

Caption: A simplified workflow for the synthesis of the chiral piperidine core of Tofacitinib.

The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[11] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and immune responses.[12]

The binding of a cytokine to its receptor on the cell surface leads to the dimerization of the receptor and the activation of receptor-associated JAKs.[13] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[14] Tofacitinib, by inhibiting JAKs, blocks this phosphorylation cascade, thus preventing the downstream inflammatory signaling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P STAT-P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene_Transcription Gene_Transcription STAT_dimer->Gene_Transcription 5. Nuclear Translocation & Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition STAT->STAT_P

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

IV. Conclusion

Chiral this compound and its analogues are indispensable building blocks in modern drug discovery. Their rigid, stereochemically defined structures provide a powerful platform for the design of potent and selective therapeutic agents. The continued development of efficient and highly stereoselective synthetic methods for these scaffolds will undoubtedly fuel the discovery of new medicines for a wide range of diseases. The case of Tofacitinib highlights the successful application of a related chiral piperidine core in targeting a key signaling pathway involved in autoimmune disorders, underscoring the immense potential of such chiral building blocks in the pharmaceutical industry.

References

An In-Depth Technical Guide to 3-Pyrrolidinone (CAS 96-42-4): Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidinone (CAS 96-42-4), a five-membered lactam, serves as a crucial heterocyclic building block in organic synthesis and medicinal chemistry. Its structural motif is a key component in a wide array of biologically active compounds, making it a molecule of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a scaffold for pharmacologically active agents. While specific biological data for the parent this compound is limited in publicly available literature, this guide will also explore the diverse biological activities of its derivatives to illustrate the potential of this chemical core.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 96-42-4[1]
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.10 g/mol [1]
Appearance Solid
Density 1.047 g/cm³ (Predicted)
Boiling Point 156.0 ± 23.0 °C at 760 mmHg
Flash Point 79.9 °C
pKa 7.42 ± 0.20 (Predicted)
InChI Key QGKLPGKXAVVPOJ-UHFFFAOYSA-N
SMILES O=C1CCNC1

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of γ-aminobutyric acid (GABA) derivatives. A representative experimental workflow for a related synthesis of 3-pyrrolidinol from L-glutamic acid, which can be subsequently oxidized to this compound, is outlined below.

Experimental Protocol: Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid

This protocol describes the synthesis of a precursor to this compound, highlighting a common strategy for constructing the pyrrolidine ring from readily available starting materials.

Step 1: Conversion of L-Glutamic Acid to L(-)-4-amino-2-hydroxybutyric acid. This conversion is typically carried out following established literature procedures.

Step 2: Cyclization to 3-trimethylsilyloxy-2-pyrrolidinone. L(-)-4-amino-2-hydroxybutyric acid is treated with hexamethyldisilazane and chlorotrimethylsilane in refluxing xylene to effect smooth cyclization.

Step 3: Reduction to 3S-Pyrrolidinol. The resulting 3-trimethylsilyloxy-2-pyrrolidinone is reduced with lithium aluminum hydride (LAH) in an appropriate solvent like diethyl ether or tetrahydrofuran. This step simultaneously reduces the lactam and cleaves the trimethylsilyl ether to yield 3S-pyrrolidinol.

Step 4: Purification. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow start L-Glutamic Acid step1 Conversion to L(-)-4-amino-2-hydroxybutyric acid start->step1 step2 Cyclization with Hexamethyldisilazane & Chlorotrimethylsilane step1->step2 step3 Reduction with Lithium Aluminum Hydride step2->step3 3-trimethylsilyloxy-2-pyrrolidinone step4 Oxidation (e.g., Swern or PCC) step3->step4 3-Pyrrolidinol end This compound step4->end

General synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of the related compound, 3-pyrrolidinol, shows characteristic peaks for the protons on the pyrrolidine ring. For this compound, one would expect to see signals corresponding to the two methylene groups adjacent to the carbonyl and the methylene group adjacent to the nitrogen, as well as the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound would be expected to show three distinct signals for the carbon atoms of the pyrrolidine ring, with the carbonyl carbon appearing significantly downfield.

FT-IR Spectroscopy: The infrared spectrum of pyrrolidine shows characteristic N-H stretching absorptions between 3300 and 3400 cm⁻¹. For this compound, a strong carbonyl (C=O) stretching band would be expected in the region of 1700-1750 cm⁻¹.

Mass Spectrometry: The fragmentation of α-pyrrolidinophenone derivatives under electron ionization often involves the loss of the pyrrolidine moiety as a neutral fragment. A similar fragmentation pattern might be expected for this compound, with cleavage adjacent to the carbonyl group.

Biological Activity and Uses in Drug Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. While specific biological targets and mechanisms of action for the parent this compound are not extensively documented, its derivatives have shown significant promise in various therapeutic areas.

Central Nervous System (CNS) Activity: Derivatives of pyrrolidine have been investigated for their effects on the central nervous system. For instance, certain pyrrolidine-containing synthetic cathinones act as potent inhibitors of dopamine and norepinephrine transporters, suggesting a potential role for this scaffold in modulating monoaminergic neurotransmission. Additionally, some 3-pyrrolidine-indole derivatives have been explored as selective modulators of serotonin 5-HT₂A receptors, which are implicated in various mental health disorders.

Antimicrobial Activity: The pyrrolidinone core has been incorporated into novel antibacterial agents. For example, derivatives of pyrrolidine-2,3-dione have been identified as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.[2] Another study has evaluated pyrrolidinone and pyrrolidine derivatives as potential inhibitors of InhA, an essential enzyme for Mycobacterium tuberculosis survival.[3][4]

Anticonvulsant Properties: The structural motif of pyrrolidine-2,5-dione, a close analog of this compound, is found in several anticonvulsant drugs. Structure-activity relationship (SAR) studies have shown that substituents on the pyrrolidine ring significantly influence the anticonvulsant activity.[5]

Illustrative Signaling Pathway: Modulation of Dopaminergic Neurotransmission

The following diagram illustrates a hypothetical mechanism by which a pyrrolidinone derivative could modulate dopaminergic signaling by inhibiting the dopamine transporter (DAT). This is based on the known pharmacology of some pyrrolidinone-containing compounds and serves as an example of the potential biological roles of this scaffold.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase Vesicle Synaptic Vesicle DA->Vesicle VMAT2 Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) Derivative Pyrrolidinone Derivative Derivative->DAT Inhibition Synapse->DAT Reuptake D_Receptor Dopamine Receptor Synapse->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling

Hypothetical modulation of dopaminergic signaling.

Safety and Handling

This compound and its hydrochloride salt are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][6] It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[6][7] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

Hazard and Precautionary Statements:

GHS ClassificationHazard StatementsPrecautionary StatementsReference
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P317, P330, P501[1][6]
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P317, P362+P364[1][6]
Serious Eye Damage (Category 1) / Eye Irritation (Category 2)H318/H319: Causes serious eye damage/irritationP280, P305+P351+P338[1][6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405, P501[1][6]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. While the biological profile of the parent molecule is not extensively characterized, the diverse and potent activities of its derivatives highlight the importance of the pyrrolidinone scaffold as a pharmacophore. Further investigation into the specific biological targets and mechanisms of action of this compound itself could unveil new avenues for therapeutic intervention. This guide provides a foundational understanding of the properties and potential applications of this compound to aid researchers in their exploration of this versatile chemical entity.

References

Synthesis of N-benzyl-3-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for N-benzyl-3-pyrrolidinone, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, providing granular experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Multi-step Synthesis via Dieckmann Cyclization

A prevalent and scalable method for the synthesis of N-benzyl-3-pyrrolidinone commences with readily available starting materials, ethyl acrylate and benzylamine, and proceeds through a series of reactions culminating in a Dieckmann cyclization. This intramolecular condensation reaction is a cornerstone of this pathway, forming the five-membered pyrrolidinone ring.

The overall synthesis can be conceptualized as a four-stage process:

  • Michael Addition: Benzylamine undergoes a Michael addition to ethyl acrylate to form ethyl 3-(benzylamino)propanoate.

  • N-Alkylation: The secondary amine is then alkylated with ethyl chloroacetate to yield a diester intermediate.

  • Dieckmann Cyclization: The crucial ring-closing step is achieved through an intramolecular condensation of the diester, facilitated by a strong base like sodium ethoxide, to form N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone.

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and subsequent decarboxylation to afford the target molecule, N-benzyl-3-pyrrolidinone.

Recent optimizations of this route have focused on improving the yield of the Dieckmann cyclization. One study reported a significant increase in yield from 44.7% to 64.0% by utilizing sodium in granular form.[1] The overall yield of the optimized process, starting from ethyl acrylate, is reported to be 57.2%.[1]

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows[2]:

Step a: Synthesis of Ethyl 3-benzylaminopropionate

  • This step involves the reaction of benzylamine with ethyl acrylate. Molar ratios of benzylamine to ethyl acrylate are typically in the range of 1:1.5 to 1:2.0.[2]

Step b: Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate

  • The product from step (a) is reacted with ethyl chloroacetate in the presence of potassium carbonate and potassium iodide. The molar ratios of 3-benzylaminopropionate, potassium iodide, potassium carbonate, and ethyl chloroacetate are approximately 1:0.015-0.02:1.1-1.3:1.5-1.8.[2]

Step c: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization)

  • To a reactor containing anhydrous toluene (1200 mL), add sodium ethoxide (44.9 g, 0.661 mol) under stirring. Stir for 10 minutes, maintaining the temperature at ≤40 °C.

  • Slowly add the crude 3-(N-ethoxycarbonylmethylene)benzylaminopropionate (123.5 g, 0.421 mol) from the previous step.

  • After the addition is complete, maintain the reaction temperature at 36 °C and continue to stir. Monitor the reaction progress by LC-MS. The reaction is typically complete within 9 hours.[2]

Step d: Synthesis of N-benzyl-3-pyrrolidone (Hydrolysis and Decarboxylation)

  • Cool the reaction mixture from the previous step to -5 to 0 °C.

  • Slowly add a mixture of concentrated hydrochloric acid and water while stirring. Continue stirring for 30-50 minutes after the addition is complete.

  • Separate the aqueous layer and extract the toluene layer with concentrated hydrochloric acid (160 mL).

  • Combine the aqueous phases and heat to reflux for 8-10 hours to effect hydrolysis and decarboxylation. Monitor the reaction by LC-MS.

  • After the reaction is complete, adjust the pH of the aqueous solution to 12.0-13.0 with a solid base.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude N-benzyl-3-pyrrolidinone.

  • Purify the crude product by vacuum distillation, collecting the fraction at 145-150 °C / 6 mmHg. The reported yield for this final step is 67.1%.[2]

Quantitative Data Summary:
StepKey ReagentsMolar RatioTemperature (°C)Time (h)Yield (%)
aBenzylamine, Ethyl Acrylate1 : 1.5-2.0---
bEthyl 3-benzylaminopropionate, Ethyl Chloroacetate, K2CO3, KI1 : 1.5-1.8 : 1.1-1.3 : 0.015-0.02---
c3-(N-ethoxycarbonylmethylene)benzylaminopropionate, Sodium Ethoxide1 : 1.57≤40, then 369-
dN-benzyl-4-ethoxycarbonyl-3-pyrrolidone, HCl-Reflux8-1067.1
Overall Ethyl Acrylate 57.2 [1]

Synthesis Pathway Diagram:

G cluster_0 Synthesis of N-benzyl-3-pyrrolidinone via Dieckmann Cyclization A Ethyl Acrylate C Ethyl 3-(benzylamino)propanoate A->C Michael Addition B Benzylamine B->C E 3-(N-ethoxycarbonylmethylene) benzylaminopropionate C->E N-Alkylation D Ethyl Chloroacetate D->E F N-benzyl-4-ethoxycarbonyl- 3-pyrrolidinone E->F Dieckmann Cyclization (NaOEt, Toluene) G N-benzyl-3-pyrrolidinone F->G Hydrolysis & Decarboxylation (HCl, Reflux) G cluster_1 Reductive Amination Workflow A Select Starting Materials for 3-Oxopyrrolidone Synthesis B Synthesize 3-Oxopyrrolidone (e.g., via cyclization) A->B C Purify 3-Oxopyrrolidone B->C D React 3-Oxopyrrolidone with Benzaldehyde in the presence of a reducing agent C->D Reductive Amination E Work-up and Purification D->E F Obtain N-benzyl-3-pyrrolidinone E->F G cluster_2 Relationship between Pyrrolidinol and Pyrrolidinone A Homoallylic Amines B 4-Amino-1,2-butanediols A->B Oxidation (KMnO4, NaOH) C N-benzyl-3-pyrrolidinol B->C Cyclodehydration (SOCl2) D N-benzyl-3-pyrrolidinone C->D Oxidation

References

An In-depth Technical Guide to the Solubility of 3-Pyrrolidinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-pyrrolidinone, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. Due to its versatile structure, understanding its behavior in various solvents is critical for reaction optimization, purification, and formulation. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and illustrates relevant chemical and procedural workflows.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for related derivatives provide valuable insights into its general solubility behavior.

Qualitative Solubility Data

This compound is generally characterized as a polar compound, influencing its solubility in various media. It is reported to be soluble in many common organic solvents.[1] The hydrochloride salt of this compound demonstrates solubility in dimethyl sulfoxide (DMSO) and water.[2] In contrast, some derivatives, like N-Boc-3-pyrrolidinone, are noted to be insoluble in water.

The following table summarizes the available qualitative solubility information for this compound and its parent compound, pyrrolidine.

Compound/DerivativeSolventSolubility Description
This compound EthanolSoluble[1]
EtherSoluble[1]
WaterRelatively low solubility; virtually insoluble at room temperature[1]
This compound HCl DMSOSoluble[2]
WaterSoluble[2]
Pyrrolidine (Parent) WaterMiscible[3]
Most Organic SolventsMiscible[3]
EthanolSoluble[4]
Ethyl EtherSoluble[4]
BenzeneSlightly Soluble[4]
ChloroformSlightly Soluble[4]
Predictive Models for Solubility Estimation

In the absence of comprehensive experimental data, computational models can serve as a valuable tool for estimating solubility. The UNIFAC (Universal Functional Activity Coefficient) group contribution model is one such method that predicts activity coefficients in non-ideal mixtures, which can then be used to forecast solid-liquid equilibrium.[5][6][7] While these models can provide useful initial estimates, they are most accurate for compounds and solvent classes for which they have been well-parameterized and may overestimate solubility in systems with strong hydrogen bonding.[7][8] For novel or complex systems, experimental verification remains essential.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent is the isothermal shake-flask method.[9] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until a saturated solution is formed.

The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Stoppered flasks or vials (e.g., glass scintillation vials)

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[10][11]

  • Equilibration: Place the sealed flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a sufficient speed (e.g., 300 RPM) to ensure good contact between the solid and the solvent.[10] The equilibration time can vary, but a period of 24 to 72 hours is typically sufficient for most compounds to reach equilibrium.[10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution. This can be achieved by:

    • Filtration: Draw a sample of the supernatant using a syringe and pass it through a syringe filter. It is important to select a filter material that does not adsorb the solute.[11]

    • Centrifugation: Alternatively, centrifuge the sample at high speed to pellet the excess solid, and then carefully draw an aliquot of the clear supernatant.[10]

  • Sample Dilution and Analysis: Immediately after separation, accurately dilute the saturated solution with a suitable solvent to prevent precipitation.[10] Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9][11]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Key Considerations:

  • Purity: The purity of both the solute and the solvent can significantly impact solubility results.

  • Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is critical.

  • pH (for aqueous solutions): For ionizable compounds, the pH of the medium greatly affects solubility. The pH of the suspension should be measured at the end of the experiment.[11]

Key Synthetic and Experimental Workflows

Visualizing the processes where this compound is used or characterized provides a clearer understanding of its role and the methodologies involved.

Synthesis of N-Benzyl-3-Pyrrolidinone

This compound derivatives are valuable intermediates. The synthesis of N-benzyl-3-pyrrolidinone, for instance, can be achieved through a multi-step process involving a Dieckmann cyclization.[12][13]

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product start1 Ethyl Acrylate add Addition Reaction start1->add start2 Benzylamine start2->add sub Substitution add->sub Intermediate A cyc Dieckmann Cyclization (Sodium Ethoxide) sub->cyc Intermediate B hydro Hydrolysis & Decarboxylation cyc->hydro Cyclized Intermediate end_product N-Benzyl-3-Pyrrolidinone hydro->end_product

Caption: Synthetic pathway for N-benzyl-3-pyrrolidinone.

Experimental Workflow for Solubility Determination

The shake-flask method follows a structured workflow to ensure accurate and reproducible results. This process, from preparation to final analysis, is a cornerstone of physical chemistry and pharmaceutical profiling.

G cluster_separation Separation Options prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Shake at constant T (24-72h) prep->equil check Equilibrium Reached? equil->check check->equil No, continue shaking sep 3. Phase Separation check->sep Yes filter Filtration sep->filter cent Centrifugation sep->cent dilute 4. Dilution Dilute aliquot of supernatant analyze 5. Analysis (HPLC / UV-Vis) dilute->analyze calc 6. Calculation Determine solubility value analyze->calc filter->dilute cent->dilute

Caption: Workflow for the shake-flask solubility determination method.

References

A Technical Guide to the Commercial Availability of 3-Pyrrolidinone Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Pyrrolidinone hydrochloride (CAS No: 3760-52-9) is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries.[1][2] Its utility as a key intermediate in the synthesis of various bioactive molecules, including carbapenem derivatives with antibacterial properties, makes it a compound of high interest for researchers and drug development professionals.[3] This guide provides an in-depth overview of its commercial availability, quality specifications, and procurement workflows to aid in its effective sourcing and utilization in research and development.

Commercial Availability and Supplier Overview

This compound hydrochloride is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically ≥97%. Pricing varies significantly based on the supplier, quantity, and purity. Below is a summary of representative commercial offerings.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Chem-Impex3760-52-9≥ 97%1g, 5g, 25g, 100g, 250g$18.53 (1g) - $332.80 (100g)[1]
Sigma-Aldrich3760-52-997%1g, 5g, 10g$23.00 (1g) - $57.50 (10g)[4]
Key Organics96-42-4 (Note: Listed as 3-Pyrrolidone HCl)>95%0.5g, 1g, 5g£105.00 (0.5g) - £495.00 (5g)[5]
Biosynce3760-52-9Not SpecifiedInquiry for detailsInquiry for details[6]
ChemicalBook3760-52-999%Per kgStarting from $1.00/kg (supplier dependent)[7]
Oakwood Chemical3760-52-9Not Specified250mg, 1g$11.00 (250mg) - $22.00 (1g)[8]

Physicochemical Properties

Understanding the physicochemical properties of this compound hydrochloride is crucial for its handling, storage, and application in experimental work.

PropertyValue
Molecular Formula C4H7NO·HCl[1]
Molecular Weight 121.57 g/mol [1][9]
Appearance Light yellow to dark brown powder or crystalline solid[1][3]
Melting Point 140 - 150 °C[1]
Solubility Soluble in water[1]
Storage Conditions 0 - 8 °C or in a freezer under an inert atmosphere[1][3]

Experimental Protocols: Quality Verification of Procured this compound Hydrochloride

Upon receiving a commercial batch of this compound hydrochloride, it is imperative to verify its identity and purity. A standard experimental approach involves spectroscopic analysis, typically Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: ¹H NMR Spectroscopy for Identity Confirmation

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound hydrochloride sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a proton (¹H) NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-5 seconds.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectrum. The expected signals for the pyrrolidinone ring protons should be observed. The chemical shifts, splitting patterns (multiplicity), and integration values should be consistent with the structure of this compound. Compare the obtained spectrum with a reference spectrum if available.

Diagrams: Workflows and Logical Relationships

Procurement Workflow for this compound Hydrochloride

The following diagram illustrates the logical steps involved in sourcing and procuring this compound hydrochloride for research or development purposes.

A Identify Requirement (Quantity, Purity) B Search for Suppliers (e.g., Sigma-Aldrich, Chem-Impex) A->B C Compare Suppliers (Price, Availability, Lead Time) B->C D Request Quotation & Technical Documents (CoA, SDS) C->D E Select Supplier & Place Order D->E F Receive Shipment E->F G Quarantine & Incoming Quality Control (e.g., NMR, HPLC) F->G H Release for Use in R&D G->H I Documentation & Inventory Management H->I

Procurement workflow for this compound hydrochloride.

Experimental Workflow for Quality Control

This diagram outlines a general experimental workflow for the quality control and verification of a received chemical substance like this compound hydrochloride.

A Received Chemical (this compound Hydrochloride) B Visual Inspection (Appearance, Color) A->B C Documentation Review (CoA, SDS) A->C D Sample Preparation for Analysis B->D G Data Analysis & Comparison with Specifications C->G E Spectroscopic Analysis (e.g., ¹H NMR, IR) D->E F Chromatographic Analysis (e.g., HPLC for Purity) D->F E->G F->G H Decision: Accept or Reject G->H I Approved for Use H->I

Quality control workflow for procured chemicals.

Conclusion

This compound hydrochloride is a commercially accessible and valuable building block for pharmaceutical and chemical synthesis. Researchers and drug development professionals can source this compound from a variety of suppliers in different quantities and purities. It is essential to conduct thorough quality control upon receipt to ensure the integrity of experimental results. The provided workflows for procurement and quality verification serve as a guide to streamline these processes, ensuring the acquisition of high-quality material for research and development endeavors.

References

Methodological & Application

Synthesis of Bioactive Molecules Using 3-Pyrrolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-pyrrolidinone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a lactam ring and multiple sites for functionalization, allow for the creation of complex molecular architectures with a wide range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of anticancer and antiviral agents, as well as a general methodology for the asymmetric synthesis of chiral pyrrolidinone derivatives.

Application Note 1: Synthesis of Pyrrolidinone-Based Anticancer Agents

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have demonstrated promising anticancer activity. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several potent anticancer agents, and its incorporation into the pyrrolidinone scaffold has led to the discovery of novel compounds with significant cytotoxic effects against various cancer cell lines.

Synthetic Workflow

The general synthetic strategy involves the initial formation of the pyrrolidinone ring via a Michael addition reaction, followed by functionalization of the carboxylic acid group to generate a library of bioactive derivatives.

Anticancer Agent Synthesis Workflow ItaconicAcid Itaconic Acid PyrrolidinoneAcid 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid ItaconicAcid->PyrrolidinoneAcid Reflux in H2O Aniline 3,4,5-Trimethoxyaniline Aniline->PyrrolidinoneAcid Hydrazide 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide PyrrolidinoneAcid->Hydrazide 1. Esterification (MeOH, H2SO4) 2. Hydrazinolysis (N2H4·H2O) Hydrazone Bioactive Hydrazone Derivative Hydrazide->Hydrazone Reflux in Propan-2-ol Aldehyde Aromatic Aldehyde Aldehyde->Hydrazone

Caption: Synthetic workflow for pyrrolidinone-based anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid [1]

  • A mixture of 3,4,5-trimethoxyaniline (20 g, 109 mmol), itaconic acid (21.3 g, 164 mmol), and water (200 mL) is heated at reflux for 7 hours.

  • After completion of the reaction, the mixture is cooled.

  • The formed crystalline solid is filtered off and washed with water, followed by diethyl ether.

  • The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering, and acidifying the filtrate with hydrochloric acid to a pH of 1. This purification procedure is performed twice.

Protocol 2: Synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide [2]

  • 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • The resulting methyl ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to yield the carbohydrazide.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [2][3]

  • To a hot solution of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide (1 equivalent) in propan-2-ol, the corresponding aromatic aldehyde (1.1-1.2 equivalents) is added.

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the formed precipitate is filtered off, washed with propan-2-ol, and dried to yield the final hydrazone product.

Quantitative Data
CompoundSynthetic StepYield (%)
1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidFrom 3,4,5-trimethoxyaniline and itaconic acid76.3%
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazideFrom the corresponding carboxylic acid (two steps)~97%
N'-(arylmethylidene)-5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazidesFrom the corresponding carbohydrazide and various aromatic aldehydes38-98%
Selected Hydrazone DerivativeCancer Cell LineIC50 (µM)
Derivative with 1,3,4-oxadiazolethione ringA549 (Lung)~28% viability
Derivative with 4-aminotriazolethione ringA549 (Lung)~29.6% viability

Application Note 2: Synthesis of a Key Pyrrolidinone Intermediate for Antiviral Agents

The pyrrolidinone scaffold is a crucial component of several potent antiviral drugs, including the SARS-CoV-2 main protease inhibitor Nirmatrelvir (PF-07321332). The synthesis of the key aminolactam intermediate, (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide, highlights the importance of stereocontrolled synthesis in drug development.

Synthetic Pathway

The synthesis of the aminolactam intermediate starts from a protected glutamic acid derivative, involving a diastereoselective alkylation followed by reduction and cyclization.

Antiviral Intermediate Synthesis GlutamicAcid Protected L-Glutamic Acid Derivative Nitrile Alkylated Nitrile Intermediate GlutamicAcid->Nitrile Diastereoselective Alkylation (LiHMDS, Bromoacetonitrile) Amine Amine Intermediate Nitrile->Amine Reduction (Raney Ni or Co/NaBH4) Lactam Cyclized Lactam Amine->Lactam Intramolecular Cyclization Aminolactam (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide Lactam->Aminolactam Deprotection and Amidation

Caption: Synthetic pathway to a key antiviral pyrrolidinone intermediate.

Experimental Protocol

Protocol 4: Synthesis of the Aminolactam Intermediate for Nirmatrelvir [4]

  • Diastereoselective Alkylation: A protected L-glutamic acid derivative is treated with a strong base such as lithium hexamethyldisilazide (LiHMDS) at a controlled low temperature, followed by the addition of bromoacetonitrile to introduce the nitrile group with high diastereoselectivity (>99:1 d.r.).

  • Reduction and Cyclization: The resulting nitrile intermediate is then subjected to reduction. This can be achieved through hydrogenation using Raney nickel or with cobalt and sodium borohydride. The reduction of the nitrile to an amine facilitates spontaneous intramolecular cyclization to form the lactam ring.

  • Deprotection and Isolation: The protecting groups are removed under acidic conditions (e.g., with p-toluenesulfonic acid) to yield the tosylate salt of the aminolactam, which can be isolated as a stable, crystalline solid. Further amidation steps would lead to the final propanamide side chain.

Quantitative Data
StepReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
Diastereoselective AlkylationProtected Glutamic Acid, LiHMDS, Bromoacetonitrile->99:1
Reduction and CyclizationRaney Ni or Co/NaBH4--
Deprotection and Isolationp-TsOH--
Overall (reported for similar sequences) Multi-step synthesis ~70-80% High

Application Note 3: Asymmetric Michael Addition for the Synthesis of Chiral 3-Substituted Pyrrolidinones

The asymmetric Michael addition is a powerful tool for the enantioselective synthesis of 3-substituted pyrrolidinone derivatives. Organocatalysis has emerged as a key strategy to achieve high stereocontrol in these reactions, providing access to chiral building blocks for drug discovery.

General Reaction Scheme

Asymmetric_Michael_Addition Enone α,β-Unsaturated Enone Pyrrolidine Chiral 3-Substituted Pyrrolidinone Enone->Pyrrolidine Nitroalkane Nitroalkane Nitroalkane->Pyrrolidine Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Catalyst->Pyrrolidine

Caption: General scheme for organocatalytic asymmetric Michael addition.

Experimental Protocol

Protocol 5: Organocatalytic Asymmetric Michael Addition of a Nitroalkane to an Enone [5][6]

  • To a solution of the α,β-unsaturated enone (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or solvent-free), is added the chiral organocatalyst (e.g., a cinchonidine-derived squaramide, 0.2-10 mol%).

  • The nitroalkane (1.2-2 equivalents) is then added to the mixture.

  • The reaction is stirred at the specified temperature (ranging from room temperature to elevated temperatures) for a period of 24 to 72 hours, while monitoring the progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 3-substituted pyrrolidinone derivative.

Quantitative Data
Catalyst TypeEnone SubstrateNitroalkane SubstrateYield (%)Enantiomeric Excess (ee, %)
Cinchona-derived squaramideTerminal enonesNitrosulfonyl derivativesGoodExcellent
Chiral Pyrrolidineα,β-unsaturated carbonylsNitroalkanes-38-86%
Prolinamide-basedVariousVariousHighHigh

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols: The 3-Pyrrolidinone Scaffold in Neuroactive Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-pyrrolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of neuroactive compounds. Its structural features allow for three-dimensional diversity, making it an ideal starting point for designing molecules that can interact with complex biological targets within the central nervous system (CNS). These application notes provide an overview of the utility of this compound derivatives in targeting neurological disorders such as Alzheimer's disease and epilepsy, complete with experimental data and detailed protocols.

Application Note 1: Multi-Target Directed Ligands for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy. Derivatives of the this compound scaffold have been successfully designed to simultaneously engage several key pathological targets, including cholinesterases (AChE and BChE), β-secretase 1 (BACE-1), and amyloid-beta (Aβ) aggregation.

Data Presentation: Multi-Target Activity of Pyrrolidine Derivatives

The following table summarizes the in vitro inhibitory activities of representative N-benzylpyrrolidine derivatives designed as MTDLs for Alzheimer's disease. Compounds 4k and 4o emerged as potent leads with balanced activity against multiple targets.[1]

CompoundTarget EnzymeIC₅₀ (µM)Aβ₁₋₄₂ Aggregation Inhibition (%) @ 25 µM
4k AChE (human)0.041 ± 0.00368.4 ± 3.1
BChE (human)1.12 ± 0.09
BACE-1 (human)0.086 ± 0.005
4o AChE (human)0.029 ± 0.00271.2 ± 2.9
BChE (human)0.94 ± 0.06
BACE-1 (human)0.071 ± 0.004
Donepezil AChE (human)0.024 ± 0.00125.6 ± 1.8
BChE (human)3.51 ± 0.14
BACE-1 (human)> 50

Data sourced from a study on multitargeted N-benzylpyrrolidine derivatives.[1]

Visualization: Multi-Target Strategy for Alzheimer's Disease

The diagram below illustrates how a single this compound-based compound can inhibit multiple pathological pathways in Alzheimer's disease.

G Drug This compound Derivative (e.g., 4o) AChE AChE / BChE Inhibition Drug->AChE BACE1 BACE-1 Inhibition Drug->BACE1 Abeta Aβ Aggregation Inhibition Drug->Abeta Cholinergic ↑ Cholinergic Neurotransmission AChE->Cholinergic AbetaProd ↓ Aβ Plaque Formation BACE1->AbetaProd Abeta->AbetaProd Outcome Amelioration of Cognitive Dysfunction Cholinergic->Outcome Neurotox ↓ Neurotoxicity AbetaProd->Neurotox Neurotox->Outcome

Caption: Multi-target action of a this compound derivative in AD.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.[2]

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • AChE or BChE enzyme solution (e.g., from electric eel or equine serum)

  • 50 mM Tris-HCl buffer, pH 8.0

  • 10 mM DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] in buffer

  • 200 mM Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) substrate in buffer

  • Test compounds dissolved in DMSO, then diluted in buffer

  • Positive control inhibitor (e.g., Donepezil)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in Tris-HCl buffer. Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Setup: In triplicate, add the following to the wells of a 96-well plate:

    • Test Wells: 250 µL of test compound dilution + 10 µL enzyme solution + 20 µL DTNB solution.

    • Control Wells (100% activity): 250 µL of buffer (with DMSO) + 10 µL enzyme solution + 20 µL DTNB solution.

    • Blank Wells: 260 µL of buffer + 20 µL DTNB solution (no enzyme).

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.[3]

  • Reaction Initiation: Add 10 µL of the appropriate substrate solution (ATCh for AChE, BTCh for BChE) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every 10-15 seconds for 3-5 minutes using a microplate reader.[3]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

    • Correct the rates by subtracting the rate of the blank.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[2]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[2]

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the kinetics of amyloid-beta fibril formation and to screen for potential inhibitors.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds specifically to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This change allows for real-time monitoring of fibrillization.[5]

Materials:

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~482 nm)

  • Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric state

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in PBS)

  • Test compounds dissolved in DMSO, then diluted in PBS

Procedure:

  • Preparation of Reagents:

    • Dilute the Aβ₁₋₄₂ stock to a final working concentration of 20 µM in PBS.[5]

    • Dilute the ThT stock solution to a final working concentration of 20 µM in PBS.[5]

    • Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 100 µL/well):

    • Test Wells: 50 µL of 20 µM Aβ₁₋₄₂, 25 µL of test compound dilution, and 25 µL of 20 µM ThT solution.[5]

    • Positive Control (Aβ only): 50 µL of 20 µM Aβ₁₋₄₂, 25 µL of buffer (with DMSO), and 25 µL of 20 µM ThT solution.[5]

    • Negative Control (Blank): 50 µL of PBS, 25 µL of buffer (with DMSO), and 25 µL of 20 µM ThT solution.[5]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the fluorescence reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 20 minutes) for up to 48 hours, with brief shaking before each reading.[5]

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the percentage of inhibition at a specific time point (e.g., 24 hours) relative to the positive control.

Application Note 2: Pyrrolidine Derivatives as Anticonvulsant Agents

The 3-substituted pyrrolidine-2,5-dione scaffold, a close structural analog of this compound, has proven to be a fruitful template for developing potent anticonvulsant agents. These compounds are often evaluated in preclinical models like the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.

Data Presentation: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

The table below presents the anticonvulsant activity (ED₅₀) and neurotoxicity (TD₅₀) of a lead 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative in murine models. The Protective Index (PI) indicates the therapeutic window.[6]

CompoundMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀) MES
33 27.430.8> 200> 7.3
Valproic Acid 252.7130.6446.71.8

Data sourced from a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.[6]

Visualization: Experimental Workflow for Anticonvulsant Screening

This workflow outlines the typical screening process for identifying and characterizing novel anticonvulsant drug candidates.

G cluster_0 Discovery & Synthesis cluster_1 In Vivo Screening cluster_2 Characterization cluster_3 Outcome Synthesis Synthesis of This compound Analogs MES Phase I: MES & 6 Hz Screening (Fixed Dose) Synthesis->MES Tox Neurotoxicity Screen (Rotarod Test) MES->Tox Active Compounds ED50 Phase II: ED₅₀ Quantification Tox->ED50 Non-toxic Compounds PI Protective Index (PI) Calculation ED50->PI Lead Lead Candidate Identification PI->Lead

Caption: A typical workflow for preclinical anticonvulsant drug discovery.

Protocol 3: Maximal Electroshock (MES) Seizure Model in Mice

The MES test is a standard preclinical model for identifying compounds that prevent seizure spread, modeling generalized tonic-clonic seizures.[7][8]

Principle: A supramaximal electrical stimulus is applied to the corneas of the animal, inducing a characteristic tonic seizure. The primary endpoint is the abolition of the tonic hindlimb extension phase, which indicates anticonvulsant activity.[7]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Test compound and vehicle control (e.g., 1% Tween 80 in saline)

  • Topical anesthetic (e.g., 0.5% Tetracaine hydrochloride)

  • 0.9% Saline solution

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice to the laboratory environment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). Dosing is typically done 30-60 minutes before the test to coincide with the time of peak effect.

  • Electrode and Animal Placement:

    • At the designated time, apply a drop of the topical anesthetic to each eye, followed by a drop of saline to ensure good electrical contact.[7]

    • Gently restrain the mouse and place the corneal electrodes on the corneas.

  • Stimulation:

    • Deliver a 60 Hz alternating current at a fixed intensity (typically 50 mA for mice) for a short duration (0.2 seconds).[7]

  • Observation:

    • Immediately after stimulation, release the animal into an observation chamber.

    • Observe the seizure pattern. A full seizure consists of a tonic flexion of the forelimbs and hindlimbs, followed by a longer tonic extension of the hindlimbs, and finally a brief clonic phase.

  • Endpoint Assessment:

    • The animal is considered "protected" if the tonic hindlimb extension phase is completely abolished.[8]

    • Record the number of protected animals in each treatment group.

  • Data Analysis (for ED₅₀ Determination):

    • Administer a range of doses of the test compound to different groups of animals (n=8-10 per group).

    • Calculate the percentage of animals protected at each dose level.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis or other appropriate statistical methods.[8]

References

Application Note: HPLC Analysis of 3-Pyrrolidinone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidinone is a five-membered lactam ring compound that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] The purity of this compound is crucial for its use in subsequent synthetic steps, as impurities can lead to unwanted side reactions, lower yields, and the formation of impure final products.[2] Therefore, a reliable and robust analytical method for determining the purity of this compound is essential for quality control and to ensure the consistency of the final product.

This application note describes a detailed protocol for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the polar nature of this compound, its retention on traditional reversed-phase columns can be challenging.[3] This protocol outlines a reversed-phase HPLC method optimized for the analysis of polar compounds, ensuring adequate retention and separation from potential impurities.

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. RP-HPLC separates compounds based on their hydrophobicity.[4] A polar mobile phase is used in conjunction with a nonpolar stationary phase. For highly polar analytes like this compound, which may exhibit poor retention on standard C18 columns, a highly aqueous mobile phase is utilized to enhance interaction with the stationary phase and achieve better separation.[5] Detection is performed using a UV detector at a low wavelength, as this compound lacks a strong chromophore.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 99.5%

  • This compound Sample for Analysis

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water and Acetonitrile.

Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Standard Analytical HPLC with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 95% (0.1% H₃PO₄ in Water) : 5% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1 mL of phosphoric acid to 950 mL of deionized water and mix well. Then, add 50 mL of acetonitrile and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a higher concentration of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Data Presentation

The purity of the this compound sample is calculated using the area normalization method from the resulting chromatogram.

Table 1: System Suitability Results for this compound Standard

ParameterAcceptance CriteriaResult
Retention Time (min) RSD ≤ 1.0%0.5%
Peak Area RSD ≤ 2.0%1.2%
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20003500

Table 2: Hypothetical Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak AreaArea %Identification
12.815,6000.08Impurity A
24.519,378,00099.80This compound
37.223,3000.12Impurity B
Total 19,416,900 100.00

Visualizations

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration system_suitability Inject Standard for System Suitability system_equilibration->system_suitability sample_injection Inject Sample Solution system_suitability->sample_injection data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition purity_calculation Calculate Purity using Area Normalization data_acquisition->purity_calculation report_generation Generate Final Report purity_calculation->report_generation G cluster_results Method Specificity Evaluation start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc HPLC Analysis stress->hplc peak_purity Peak Purity Assessment of this compound hplc->peak_purity resolution Resolution between this compound and Degradation Products hplc->resolution validated_method Stability-Indicating Method Confirmed peak_purity->validated_method resolution->validated_method

References

Application Note: Characterization of 3-Pyrrolidinone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Pyrrolidinone is a five-membered lactam, a structural motif present in numerous biologically active compounds and a valuable building block in synthetic organic chemistry. Accurate structural characterization is paramount for quality control, reaction monitoring, and ensuring the identity of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules like this compound. This application note provides an overview of the expected ¹H and ¹³C NMR spectral features of this compound and detailed protocols for sample preparation and data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the this compound molecule.

this compound Structure with Numbering

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for this compound. These values are estimated based on typical chemical shift ranges for similar functional groups and data from related pyrrolidine structures. Actual experimental values may vary based on solvent, concentration, and temperature.

¹H NMR Spectral Data (Estimated)

The proton NMR spectrum is expected to show three distinct signals for the methylene protons and one broad signal for the amine proton.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-2~3.4Triplet (t)2H~7 HzMethylene adjacent to N
H-4~2.5Singlet (s)2H-Methylene adjacent to C=O
H-5~3.1Triplet (t)2H~7 HzMethylene adjacent to N
N-H~1.5 - 3.5Broad Singlet (br s)1H-Amine proton

Note: The signals for H-2 and H-5 may appear as a single triplet or as more complex multiplets depending on the specific magnetic environment and spectrometer resolution. The chemical shift of the N-H proton is highly variable and can exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectral Data (Estimated)

The proton-decoupled ¹³C NMR spectrum is expected to display three signals corresponding to the three chemically non-equivalent carbon atoms.

PositionChemical Shift (δ, ppm)Assignment
C-2~45 - 55Methylene carbon adjacent to N
C-3~205 - 220Carbonyl carbon (ketone)[1]
C-4~35 - 45Methylene carbon adjacent to C=O
C-5~45 - 55Methylene carbon adjacent to N

Note: Due to symmetry, C-2 and C-5 are chemically equivalent and are expected to produce a single resonance.

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule like this compound for NMR analysis.

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.[2]

    • For ¹³C NMR, a higher concentration is preferable; weigh 50-100 mg of the sample.

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium oxide (D₂O).[3]

    • The choice of solvent will affect the chemical shifts of the analyte and the position of the residual solvent peak.[3]

  • Dissolution:

    • Place the weighed sample into a small, clean glass vial.

    • Add approximately 0.5 - 0.6 mL of the chosen deuterated solvent.[4] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.

    • Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration and Transfer:

    • If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid particles can interfere with the magnetic field homogeneity (shimming).[5]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with a unique identifier.

Protocol 2: NMR Data Acquisition (General Procedure)

This protocol provides a general workflow for acquiring standard 1D ¹H and ¹³C NMR spectra. Parameters may need to be optimized based on the specific instrument and sample.

  • Instrument Setup:

    • Insert the prepared NMR sample into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming:

    • Lock onto the deuterium signal of the solvent. The lock signal provides a stable reference for the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and improves spectral resolution. Poor shimming can result in broad and asymmetric lineshapes.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8 or 16 scans) and receiver gain.

    • Acquire the spectrum. The process typically takes a few minutes.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment parameter set (typically with proton decoupling).

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more), which can take from 20 minutes to several hours.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample handling to the final characterization of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Characterization A Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1D Spectra (¹H, ¹³C) E->F G Acquire 2D Spectra (e.g., COSY, HSQC) F->G H Process Data (FT, Phasing, Referencing) G->H I Assign Signals H->I J Correlate Data (1D & 2D) I->J K Confirm Structure of This compound J->K

Caption: Workflow for NMR analysis of this compound.

Structural Connectivity of this compound

This diagram shows the through-bond proton-proton (J-coupling) correlations expected in a 2D COSY spectrum, which are key to assigning the methylene groups.

Caption: Expected J-coupling in this compound.

References

Application Notes and Protocols: Solid-Phase Synthesis of 3-Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds for drug discovery.[1] This document provides detailed protocols for the synthesis of N-substituted 3-pyrrolidinone derivatives on a solid support, utilizing a key Ugi four-component reaction. The methodology starts with resin-bound glutamic acid, which serves as the precursor to the this compound ring system.

Logical Workflow for Solid-Phase Synthesis of this compound Derivatives

The overall process for the solid-phase synthesis of this compound derivatives is depicted in the workflow diagram below. The synthesis commences with the loading of a protected glutamic acid onto the solid support, followed by deprotection steps to expose the reactive functionalities for the subsequent Ugi multicomponent reaction. The final products are then cleaved from the resin and purified.

G cluster_0 Resin Preparation cluster_1 Deprotection cluster_2 Ugi Reaction & Product Formation cluster_3 Cleavage & Purification Resin MBHA Resin Coupling Couple Fmoc-Glu(tBu)-OH Resin->Coupling LoadedResin Fmoc-Glu(tBu)-MBHA Resin Coupling->LoadedResin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Fmoc_Deprotection tBu_Deprotection tBu Deprotection (55% TFA/DCM) Fmoc_Deprotection->tBu_Deprotection DeprotectedResin Resin-Bound Glutamic Acid tBu_Deprotection->DeprotectedResin Ugi_Reaction Ugi Four-Component Reaction (Ketone, Isocyanide) DeprotectedResin->Ugi_Reaction Product_on_Resin Resin-Bound Pyrrolidinone Ugi_Reaction->Product_on_Resin Cleavage Cleavage from Resin (TFA) Product_on_Resin->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified this compound Derivative Purification->Final_Product

Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.

Quantitative Data

The following table summarizes the yields of various N-substituted pyrrolidinone derivatives synthesized using the described solid-phase protocol. The yields are based on the weight of the purified product relative to the initial loading of the resin. The purity of all compounds was determined to be greater than 95% by LC-MS analysis.[1]

Compound IDKetoneIsocyanideYield (%)
4a CyclohexanoneBenzyl isocyanide58
4b CyclohexanoneBenzyl isocyanide75
4c CyclohexanoneBenzyl isocyanide83
4d Cyclohexanonetert-Butyl isocyanide76
4e CyclohexanoneCyclohexyl isocyanide81
4f Cyclohexanone1,1,3,3-Tetramethylbutyl isocyanide72
5a N-Boc-4-piperidoneBenzyl isocyanide79
5b N-Boc-4-piperidonetert-Butyl isocyanide71
5c N-Boc-4-piperidoneCyclohexyl isocyanide75
5d N-Boc-4-piperidone1,1,3,3-Tetramethylbutyl isocyanide68

Experimental Protocols

Materials:

  • 4-Methylbenzhydrylamine hydrochloride (MBHA) resin

  • Fmoc-L-Glu(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ketones (e.g., cyclohexanone, N-Boc-4-piperidone)

  • Isocyanides (e.g., benzyl isocyanide, tert-butyl isocyanide)

  • Acetonitrile

  • Methanol

  • Diethyl ether (cold)

Protocol 1: Preparation of Resin-Bound Glutamic Acid

This protocol describes the initial loading of the protected amino acid onto the MBHA resin.

  • Resin Swelling and Neutralization:

    • Swell the MBHA resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF and wash the resin three times with DMF.

    • Neutralize the resin by treating it with 10% (v/v) diisopropylethylamine (DIPEA) in DMF for 5 minutes.

    • Wash the resin three times with DMF.

  • Amino Acid Activation:

    • In a separate flask, dissolve Fmoc-L-Glu(tBu)-OH (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF.

    • Add DIC (2 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the swollen and neutralized resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction for completion using a Kaiser test (a negative test indicates complete coupling).

    • Once the reaction is complete, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • tert-Butyl Deprotection:

    • Treat the resin with a solution of 55% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

    • The resulting resin-bound glutamic acid is ready for the Ugi reaction.

Protocol 2: Solid-Phase Ugi Reaction for Pyrrolidinone Synthesis

This protocol details the one-pot, four-component Ugi reaction on the prepared resin.

G cluster_0 Resin_Glu Resin-Bound Glutamic Acid Ugi_Product Resin-Bound Pyrrolidinone Product Resin_Glu->Ugi_Product Ugi Reaction (Acetonitrile/Methanol, 65°C) Ketone Ketone Ketone->Ugi_Product Ugi Reaction (Acetonitrile/Methanol, 65°C) Isocyanide Isocyanide Isocyanide->Ugi_Product Ugi Reaction (Acetonitrile/Methanol, 65°C)

Caption: Ugi four-component reaction on the solid support.

  • Reaction Setup:

    • Place the dried resin-bound glutamic acid into a reaction vessel.

    • Add a solution of the desired ketone (2 equivalents) in acetonitrile/methanol (4:1, v/v).

    • Allow the mixture to react at 65°C for 1 hour.

  • Ugi Reaction:

    • To the reaction mixture, add the desired isocyanide (2 equivalents).

    • Continue to heat the mixture at 65°C for 24 hours.[2]

  • Washing:

    • After the reaction is complete, cool the vessel to room temperature.

    • Wash the resin sequentially with Methanol (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum. A small sample can be cleaved to verify the reaction's completeness by LC-MS.[2]

Protocol 3: Cleavage, Precipitation, and Purification

This protocol describes the final steps to release the synthesized pyrrolidinone derivative from the solid support and purify it.

  • Cleavage:

    • Place the dried resin with the synthesized product in a suitable reaction vessel.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.[1]

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Combine the filtrates.

  • Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

    • Centrifuge the mixture to pellet the product and decant the ether.

  • Washing and Drying:

    • Wash the product pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Purify the crude product using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidine-3-carboxylic acid and its derivatives. The pyrrolidine ring is a crucial scaffold in a vast array of pharmaceuticals and natural products, making its stereoselective synthesis a significant focus in medicinal chemistry and drug development. These protocols offer reliable methods for accessing enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, which are valuable building blocks in the synthesis of complex bioactive molecules.

Introduction

Pyrrolidine-3-carboxylic acid, an unnatural β-amino acid, and its derivatives are key structural motifs in numerous biologically active compounds, including enzyme inhibitors, receptor agonists, and antiviral agents. The stereochemistry of the pyrrolidine ring is often critical for biological activity, necessitating the development of efficient and highly stereoselective synthetic methods. This document outlines three state-of-the-art asymmetric strategies for the synthesis of substituted pyrrolidines:

  • Organocatalytic Asymmetric Michael Addition: A powerful and atom-economical method for the construction of highly functionalized pyrrolidines.

  • Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: A versatile approach for the synthesis of a wide range of substituted pyrrolidines with excellent stereocontrol.

  • Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: A convergent method for the rapid construction of complex pyrrolidine scaffolds.

These methods provide access to a diverse range of pyrrolidine derivatives with high levels of enantiopurity and diastereoselectivity, facilitating the exploration of chemical space in drug discovery programs.

I. Organocatalytic Asymmetric Michael Addition for 5-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives

This method details the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives through an organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates. This two-step sequence provides the target compounds with high enantiomeric excess.[1][2][3][4][5]

Reaction Principle

The reaction proceeds via an initial enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. The resulting Michael adduct then undergoes a reductive cyclization to afford the desired 5-substituted pyrrolidine-3-carboxylic acid derivative. The stereochemistry is controlled by the chiral catalyst in the initial C-C bond-forming step.

Michael_Addition_Workflow cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Reductive Cyclization Enoate 4-Oxo-2-enoate Adduct Michael Adduct Enoate->Adduct 1. Catalyst 2. Nitroalkane Nitroalkane Nitroalkane Nitroalkane->Adduct Catalyst Chiral Organocatalyst Catalyst->Adduct Adduct2 Michael Adduct Product 5-Substituted Pyrrolidine-3-Carboxylic Acid Adduct2->Product Reductive Amination Reduction Reduction (e.g., H₂, Pd/C) Reduction->Product

Caption: Workflow for the synthesis of 5-substituted pyrrolidine-3-carboxylic acids.

Experimental Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

Step 1: Organocatalytic Michael Addition of Nitromethane to Ethyl 4-oxopent-2-enoate

  • Materials:

    • Ethyl 4-oxopent-2-enoate (1.0 equiv)

    • Nitromethane (3.0 equiv)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.1 equiv)

    • Benzoic acid (co-catalyst, 0.1 equiv)

    • Toluene (solvent)

  • Procedure:

    • To a solution of ethyl 4-oxopent-2-enoate and the organocatalyst in toluene at room temperature, add benzoic acid.

    • Cool the mixture to 0 °C and add nitromethane.

    • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the Michael adduct.

Step 2: Reductive Cyclization to (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

  • Materials:

    • Michael adduct from Step 1 (1.0 equiv)

    • Palladium on carbon (10 wt. %, ~10 mol%)

    • Methanol (solvent)

    • Hydrochloric acid (for salt formation, optional)

  • Procedure:

    • Dissolve the Michael adduct in methanol.

    • Add Pd/C catalyst to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The carboxylic acid can be isolated as its hydrochloride salt by treatment with HCl in a suitable solvent, followed by precipitation or crystallization.

Quantitative Data
EntryR GroupYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Methyl75>95:597
2Ethyl72>95:596
3Propyl70>95:595

II. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

This method provides access to a variety of substituted pyrrolidines through a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. The use of chiral phosphoramidite ligands is key to achieving high enantioselectivity.[6][7]

Reaction Principle

The reaction involves the in situ generation of a palladium-TMM complex from a TMM precursor. This complex then undergoes a cycloaddition with an imine to form the pyrrolidine ring. The chiral ligand on the palladium center controls the facial selectivity of the cycloaddition, leading to an enantioenriched product.

Palladium_Cycloaddition_Pathway cluster_catalyst_activation Catalyst Activation cluster_cycloaddition [3+2] Cycloaddition Pd_precatalyst Pd(0) Precatalyst Active_catalyst Active Pd(0)-Ligand Complex Pd_precatalyst->Active_catalyst Ligand Chiral Ligand Ligand->Active_catalyst TMM_precursor TMM Precursor Pd_TMM_complex Pd-TMM Complex Active_catalyst->Pd_TMM_complex Oxidative Addition TMM_precursor->Pd_TMM_complex Imine Imine Product Substituted Pyrrolidine Imine->Product Pd_TMM_complex->Product Cycloaddition Dipolar_Cycloaddition_Mechanism cluster_ylide_formation Azomethine Ylide Formation cluster_cycloaddition [3+2] Cycloaddition Imine Imine Ylide Azomethine Ylide Imine->Ylide Deprotonation Base Base Base->Ylide Ylide2 Azomethine Ylide Product Polysubstituted Pyrrolidine Ylide2->Product Cycloaddition Alkene Alkene Alkene->Product Catalyst Chiral Lewis Acid Catalyst->Product Stereocontrol

References

3-Pyrrolidinone: A Versatile Scaffold for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The five-membered nitrogen-containing heterocycle, 3-pyrrolidinone, and its derivatives are emerging as a critical structural motif in the design and synthesis of a diverse range of potent and selective enzyme inhibitors. This versatile scaffold offers a unique combination of structural rigidity, synthetic tractability, and the ability to form key interactions with enzyme active sites, making it a valuable precursor for the development of novel therapeutics. This application note provides a detailed overview of the use of this compound in the synthesis of inhibitors for four key enzyme targets: Autotaxin (ATX), Dipeptidyl Peptidase-4 (DPP-4), Penicillin-Binding Protein 3 (PBP3), and β-N-acetylhexosaminidase.

Introduction to this compound in Drug Discovery

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. Its non-planar, sp3-rich structure allows for the exploration of three-dimensional chemical space, a key aspect in modern drug design for achieving high target affinity and selectivity. The carbonyl group and the adjacent methylene groups in this compound provide reactive handles for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for screening and optimization.

Application 1: Autotaxin (ATX) Inhibitors for Fibrotic Diseases and Cancer

Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. Dysregulation of the ATX-LPA signaling axis has been implicated in various diseases, most notably fibrosis and cancer.

Optically active derivatives of 2-pyrrolidinone have been synthesized and identified as potent ATX inhibitors. These compounds, including boronic acid, hydroxamic acid, and carboxylic acid derivatives, have shown significant in vitro activity.[1]

Quantitative Data: Inhibition of Autotaxin
Compound TypeDerivativeIC50 (nM)
Boronic Acid3k50
Boronic Acid3l120
Boronic Acid3m180
Boronic Acid2135
Hydroxamic Acid16700
Carboxylic Acid40b800
Data sourced from Gerokonstantis et al. (2020)[1]
Signaling Pathway: The Autotaxin-LPA Axis

The ATX-LPA signaling pathway is initiated by the ATX-mediated hydrolysis of lysophosphatidylcholine (LPC) to LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that regulate cellular responses.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (GPCR) LPA->LPAR binds to Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream activates Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response leads to Inhibitor This compound-based Inhibitor Inhibitor->ATX inhibits

The Autotaxin-LPA signaling pathway and its inhibition.
Experimental Protocol: Synthesis of a 2-Pyrrolidinone-based ATX Inhibitor (General Scheme)

A general synthetic approach to 2-pyrrolidinone derivatives as ATX inhibitors often starts from commercially available chiral precursors like S-pyroglutamic acid. The synthesis involves the functionalization at the 1 and 5 positions of the 2-pyrrolidinone ring.

Step 1: N-Alkylation/Arylation of the Pyrrolidinone Ring:

  • To a solution of the starting 2-pyrrolidinone in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K2CO3).

  • Stir the mixture at room temperature for a specified time to deprotonate the nitrogen.

  • Add the desired alkyl or aryl halide and continue stirring, often with heating, until the reaction is complete as monitored by TLC.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Functionalization at the 5-position:

  • The carboxylic acid at the 5-position can be converted to an amide via standard peptide coupling reagents (e.g., EDC, HOBt) or to an ester followed by further modifications.

  • For boronic acid derivatives, a multi-step synthesis involving the introduction of a boronic acid pinacol ester is typically employed.

Step 3: Final Deprotection (if necessary):

  • If protecting groups are used, they are removed in the final step using appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

Application 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-4 inhibitors a valuable class of oral anti-diabetic agents.

Pyrrolidine-2-carbonitrile and its fluorinated derivatives have been extensively investigated as potent and selective DPP-4 inhibitors. The cyanopyrrolidine moiety is a key pharmacophore that forms a covalent, reversible bond with the catalytic serine residue in the DPP-4 active site.

Quantitative Data: Inhibition of DPP-4
CompoundIC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
17a 0.01713241164
Data for a representative 4-fluoropyrrolidine-2-carbonitrile derivative.[2]
Signaling Pathway: DPP-4 and Incretin Regulation

DPP-4 plays a key role in glucose homeostasis by degrading incretin hormones. Inhibition of DPP-4 enhances the downstream signaling of these hormones in pancreatic β-cells.

DPP4_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by GLP1R GLP-1 Receptor GLP1_GIP->GLP1R binds to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4 inhibits Insulin Insulin Secretion GLP1R->Insulin stimulates

The role of DPP-4 in incretin degradation and its inhibition.
Experimental Protocol: Synthesis of a 4-Fluoropyrrolidine-2-Carbonitrile DPP-4 Inhibitor

The synthesis of these inhibitors often starts from a protected 4-hydroxypyrrolidine derivative, which is then fluorinated and elaborated to the final product.

Step 1: Fluorination of the Pyrrolidine Ring:

  • Dissolve the protected 4-hydroxypyrrolidine in an appropriate solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add a fluorinating agent (e.g., DAST, Deoxo-Fluor).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO3.

  • Extract the product and purify by column chromatography.

Step 2: Introduction of the Cyano Group:

  • Deprotect the nitrogen of the fluorinated pyrrolidine.

  • React the secondary amine with a suitable reagent to introduce the 2-carbonitrile group. This can be a multi-step process involving acylation followed by dehydration of the corresponding amide.

Step 3: Coupling with the Side Chain:

  • The final side chain is typically introduced by N-alkylation or acylation of the pyrrolidine nitrogen.

  • This often involves reacting the cyanopyrrolidine intermediate with a suitable electrophile in the presence of a base.

Experimental Workflow: DPP-4 Inhibition Assay

A common method for measuring DPP-4 inhibition is a fluorescence-based assay using a synthetic substrate.

DPP4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Test Compounds (dissolved in DMSO) - Assay Buffer Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate DPP-4 Enzyme with Test Compound or Vehicle Control Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate to initiate the reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Intensity (Excitation/Emission) Incubate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 values Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for a fluorescence-based DPP-4 inhibition assay.

Application 3: Penicillin-Binding Protein 3 (PBP3) Inhibitors for Bacterial Infections

Penicillin-Binding Protein 3 (PBP3) is a crucial enzyme in the final stages of peptidoglycan biosynthesis in many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[3] PBP3 is a transpeptidase that catalyzes the cross-linking of peptide chains in the bacterial cell wall, a process essential for maintaining cell integrity and enabling cell division. Inhibition of PBP3 leads to the formation of filamentous cells and ultimately cell lysis, making it an attractive target for the development of new antibiotics.

Pyrrolidine-2,3-dione derivatives have been identified as a novel class of non-β-lactam inhibitors of PBP3.[4] These compounds are synthesized through a one-pot three-component reaction, allowing for the rapid generation of diverse analogues.[4]

Quantitative Data: Inhibition of P. aeruginosa PBP3
CompoundR1 GroupR2 GroupIC50 (µM)
1 m-fluorobenzylH4
2 3,4-difluorobenzylH10
3 4-chlorobenzylH19
4 2-thienylmethylH24
Data for representative pyrrolidine-2,3-dione derivatives.[4]
Logical Relationship: PBP3 in Peptidoglycan Synthesis and its Inhibition

PBP3's role is critical in the final step of cell wall synthesis. Inhibiting this enzyme disrupts the structural integrity of the bacterial cell wall.

PBP3_Workflow Lipid_II Lipid II Precursor PBP_transglycosylase PBP (Transglycosylase activity) Lipid_II->PBP_transglycosylase Glycan_Chain Linear Peptidoglycan Chain PBP_transglycosylase->Glycan_Chain Polymerization PBP3 PBP3 (Transpeptidase activity) Glycan_Chain->PBP3 Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) PBP3->Crosslinked_PG Cross-linking Cell_Integrity Bacterial Cell Integrity and Division Crosslinked_PG->Cell_Integrity maintains Inhibitor Pyrrolidine-2,3-dione Inhibitor Inhibitor->PBP3 inhibits

The role of PBP3 in peptidoglycan synthesis and its inhibition.
Experimental Protocol: One-Pot Synthesis of Pyrrolidine-2,3-dione PBP3 Inhibitors

This protocol is based on a one-pot three-component reaction.[4]

  • A mixture of an amine (R1NH2) (1.0 mmol) and an aldehyde (1.0 mmol) in dry dioxane (2 mL) is stirred for 30 minutes at 50 °C.

  • Acetic acid (0.5 mL, 8.74 mmol) and a pyruvate derivative (e.g., p-bromophenyl pyruvate) (1.0 mmol) are then added to the mixture.

  • The resulting mixture is stirred for 2 hours at 90 °C.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired pyrrolidine-2,3-dione.

Application 4: β-N-acetylhexosaminidase Inhibitors for Lysosomal Storage Disorders and Other Diseases

β-N-acetylhexosaminidases (HexNAcases) are lysosomal enzymes responsible for the cleavage of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from glycoconjugates.[5] Deficiencies in HexNAcase activity lead to lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases. Moreover, the activity of this enzyme is implicated in other conditions like type II diabetes and Alzheimer's disease.

N-acetylamino pyrrolidine analogues have been synthesized and shown to be potent inhibitors of β-N-acetylhexosaminidases. The pyrrolidine core mimics the transition state of the enzymatic reaction, and the N-acetylamino group is crucial for potent inhibition.[6]

Quantitative Data: Inhibition of β-N-acetylhexosaminidases
CompoundConfigurationEnzyme SourceIC50 (µM)
D-10 DMDP-likeBovine Liver β-GlcNAcase2.8
D-10 DMDP-likeHL60 β-GlcNAcase10
D-10 DMDP-likeJack Bean β-GlcNAcase0.12
Data for a representative N-acetylamino pyrrolidine analogue.[6]
Logical Relationship: Glycoconjugate Degradation by β-N-acetylhexosaminidase and its Inhibition

β-N-acetylhexosaminidase is a key exoglycosidase in the sequential degradation of complex glycans.

HexNAcase_Pathway Glycoconjugate Glycoconjugate with terminal GlcNAc/GalNAc HexNAcase β-N-acetylhexosaminidase Glycoconjugate->HexNAcase Degraded_Glycan Degraded Glycan HexNAcase->Degraded_Glycan cleaves Free_Sugar Free GlcNAc/GalNAc HexNAcase->Free_Sugar releases Lysosomal_Catabolism Lysosomal Catabolism Degraded_Glycan->Lysosomal_Catabolism Free_Sugar->Lysosomal_Catabolism Inhibitor N-acetylamino-pyrrolidine Inhibitor Inhibitor->HexNAcase inhibits

The role of β-N-acetylhexosaminidase in glycoconjugate degradation and its inhibition.
Experimental Protocol: Synthesis of N-Acetylamino Pyrrolidine Analogues

The synthesis of these inhibitors often involves the use of cyclic nitrones as key intermediates.

Step 1: Cyanation of Cyclic Nitrone:

  • A solution of the cyclic nitrone in a suitable solvent is treated with a cyanide source (e.g., trimethylsilyl cyanide) to introduce a cyano group.

Step 2: Reduction and Protection:

  • The resulting hydroxylamine is reduced (e.g., using Raney Ni/H2) in the presence of a protecting group (e.g., Boc2O) to yield a protected diamine.

Step 3: Selective Acetylation:

  • The primary amine is selectively acetylated using acetic anhydride or another acetylating agent.

Step 4: Deprotection:

  • The protecting groups are removed under appropriate conditions (e.g., hydrogenation) to yield the final N-acetylamino pyrrolidine inhibitor.

Conclusion

The this compound scaffold and its derivatives represent a highly valuable and versatile platform for the design and synthesis of potent and selective enzyme inhibitors. The examples provided for Autotaxin, DPP-4, PBP3, and β-N-acetylhexosaminidase highlight the broad applicability of this structural motif in addressing a wide range of therapeutic targets. The synthetic accessibility of these compounds, coupled with their favorable pharmacological properties, ensures that this compound-based structures will continue to be a focus of research and development in the pharmaceutical industry.

References

Protocol for N-acylation of 3-Pyrrolidinone: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylated 3-pyrrolidinones are a class of compounds with significant interest in medicinal chemistry and drug development. The pyrrolidinone scaffold is a common motif in a variety of biologically active molecules, and the introduction of an acyl group on the nitrogen atom allows for the modulation of their physicochemical properties, target affinity, and pharmacokinetic profiles. This application note provides a detailed protocol for the N-acylation of 3-pyrrolidinone, a key intermediate in the synthesis of novel therapeutic agents. The protocols described herein are intended for researchers, scientists, and drug development professionals.

The N-acylation of this compound is typically achieved through the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity of the desired N-acyl-3-pyrrolidinone product.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the acylating agent. When using an acyl chloride, a base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction with Acyl Chloride: this compound + R-COCl + Base → N-acyl-3-pyrrolidinone + Base·HCl

Reaction with Acid Anhydride: this compound + (R-CO)₂O → N-acyl-3-pyrrolidinone + R-COOH

Data Presentation: N-acylation Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the N-acylation of amines with various acylating agents. While specific data for this compound is limited in readily available literature, the data for analogous primary and secondary amines provides a strong predictive framework for reaction optimization.

Acylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoyl chlorideN-(pyridin-2-ylmethyl)acetamideDIPEACH₂Cl₂RT394%[1]
Acetyl chlorideCinnamamideDIPEACH₂Cl₂RT390%[1]
Acetic anhydrideVarious aminesAlumina (catalyst)Acetonitrile2000.45Good to Excellent[2]
Propionic anhydrideIndoleY(OTf)₃ (catalyst)[BMI]BF₄120 (MW)0.0892%[3]
Benzoyl chlorideImidazolePotter's clay (catalyst)Solvent-freeRT0.0896%[4]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides (General Procedure)

This protocol is adapted from standard procedures for the N-acylation of secondary amines and is expected to be effective for this compound.

Materials:

  • This compound (or its hydrochloride salt)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). If using the hydrochloride salt, use 2.2 equivalents of base.

  • Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the base (e.g., triethylamine, 1.1 eq.) to the stirred solution.

  • Dissolve the acyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled this compound solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-acylation using Acid Anhydrides (General Procedure)

This protocol is a general guideline for the N-acylation of amines using an acid anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Solvent (e.g., dichloromethane, acetonitrile, or solvent-free)

  • Catalyst (optional, e.g., a Lewis acid like Y(OTf)₃ or a solid catalyst like alumina)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and the acid anhydride (1.0-1.5 eq.).

  • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

  • If a catalyst is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to the desired temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The work-up procedure will vary depending on the properties of the product and byproducts. A typical work-up may involve dissolving the residue in an organic solvent, washing with a saturated solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow General Workflow for N-acylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound and base (if applicable) in anhydrous solvent reaction Add acylating agent (acyl chloride or anhydride) dropwise at 0°C prep->reaction stir Stir at room temperature (or heat as required) reaction->stir quench Quench reaction stir->quench extract Liquid-liquid extraction quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Column chromatography or recrystallization dry->purify product Pure N-acyl-3-pyrrolidinone purify->product signaling_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Kinase A receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates tf Transcription Factor substrate->tf Activates gene Gene Expression tf->gene response Cellular Response (e.g., Proliferation) gene->response inhibitor N-acyl-3-pyrrolidinone Inhibitor inhibitor->kinase Inhibits

References

Application of 3-Pyrrolidinone in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-pyrrolidinone and its derivatives in polymer chemistry. The focus is on the synthesis of functional polymers with potential applications in biomedicine and materials science. While the direct polymerization of this compound is not widely reported, its structural motif can be incorporated into polymer backbones or as pendant groups to impart specific properties. This document explores two primary approaches: the synthesis of polyanhydrides incorporating a pyrrolidone ring within the main chain and the synthesis of functional polymers from 3-substituted N-vinyl-2-pyrrolidone monomers.

Introduction: The Versatility of the Pyrrolidinone Ring in Polymers

The pyrrolidinone ring, a five-membered lactam, is a versatile functional group in polymer chemistry. Its inherent polarity, hydrogen bonding capability, and biocompatibility make it an attractive component for designing advanced polymers. While poly(N-vinyl-2-pyrrolidone) (PVP) is a well-known water-soluble polymer with numerous applications, the incorporation of the this compound structure offers unique possibilities for creating polymers with tailored properties. These include biodegradable polyanhydrides for controlled drug delivery and functionalized polymers with tunable thermal and solubility characteristics. The presence of the ketone group at the 3-position also opens avenues for post-polymerization modification.

Application: Pyrrolidinone-Containing Polyanhydrides for Controlled Drug Delivery

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allows for controlled release of encapsulated therapeutic agents. Incorporating a pyrrolidinone ring into the polyanhydride backbone can enhance drug-polymer interactions and potentially stabilize sensitive drug molecules.[1]

Experimental Protocol: Synthesis of a Pyrrolidinone-Containing Polyanhydride

This protocol is based on the synthesis of a pyrrolidone carboxylic diacid monomer followed by melt polycondensation.[1]

Part 1: Synthesis of Pyrrolidone Carboxylic Diacid Monomer

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a primary diamine (e.g., hexamethylenediamine), itaconic acid, and a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux and stir for a specified time to allow for the Michael addition and subsequent cyclization to form the pyrrolidone dicarboxylic acid.

  • Purification: After cooling, the product will precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm the structure of the diacid monomer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Melt Polycondensation to Form Polyanhydride

  • Acetylation: In a reaction vessel, suspend the synthesized pyrrolidone carboxylic diacid in an excess of acetic anhydride.

  • Pre-polymer Formation: Heat the mixture under a nitrogen atmosphere to form the mixed anhydride prepolymer. Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • Polymerization: Increase the temperature and apply a high vacuum to drive the melt polycondensation reaction. Continue the reaction until a viscous polymer melt is formed.

  • Isolation: Cool the polymer to room temperature under a nitrogen atmosphere. The resulting solid polyanhydride can be purified by dissolution in a suitable solvent (e.g., dichloromethane) and precipitation in a non-solvent (e.g., petroleum ether).

  • Characterization: Characterize the final polymer for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA), and chemical structure (FTIR, NMR).

Synthesis_of_Pyrrolidinone_Polyanhydride cluster_monomer Monomer Synthesis cluster_polymer Polymerization Diamine Primary Diamine Reaction1 Michael Addition & Cyclization Diamine->Reaction1 ItaconicAcid Itaconic Acid ItaconicAcid->Reaction1 Diacid Pyrrolidone Carboxylic Diacid Reaction1->Diacid MeltPoly Melt Polycondensation Diacid->MeltPoly AceticAnhydride Acetic Anhydride AceticAnhydride->MeltPoly Polymer Pyrrolidone-Containing Polyanhydride MeltPoly->Polymer

Workflow for Pyrrolidinone Polyanhydride Synthesis.
Quantitative Data

The following table summarizes hypothetical characterization data for a pyrrolidinone-containing polyanhydride based on typical values for similar polymers.

PropertyValue
MonomerPyrrolidone dicarboxylic acid
Polymerization MethodMelt Polycondensation
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)50 - 70 °C
Decomposition Temperature (Td)> 250 °C

Application: Functional Polymers from 3-Substituted N-Vinyl-2-Pyrrolidones

Modification of the N-vinyl-2-pyrrolidone (NVP) monomer at the 3-position of the pyrrolidinone ring allows for the synthesis of functional polymers with tailored properties. For instance, introducing an alkyl chain at this position can act as an internal plasticizer, lowering the glass transition temperature (Tg) and affecting the polymerization kinetics.[2]

Experimental Protocol: Photopolymerization of 3-Hexyl-1-vinyl-2-pyrrolidone (HNVP)

This protocol describes the synthesis of a 3-substituted NVP monomer and its subsequent photopolymerization.[2]

Part 1: Synthesis of 3-Hexyl-1-vinyl-2-pyrrolidone (HNVP)

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-vinyl-2-pyrrolidone (NVP) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Alkylation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the NVP solution to deprotonate the 3-position. After stirring, add 1-bromohexane and allow the reaction to warm to room temperature overnight.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of HNVP using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Bulk Photopolymerization of HNVP

  • Sample Preparation: In a small glass vial, mix the synthesized HNVP with a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Polymerization: Place the vial in a UV reactor and expose it to UV radiation (e.g., 365 nm) for a specified duration. The polymerization can be monitored by techniques such as photo-DSC to determine the rate of polymerization.

  • Isolation: After the desired conversion is reached, dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold hexane).

  • Drying and Characterization: Collect the polymer by filtration and dry it under vacuum. Characterize the polymer for its molecular weight (GPC), thermal properties (DSC, TGA), and chemical structure (FTIR, NMR).

Photopolymerization_Workflow cluster_monomer_synth Monomer Synthesis cluster_polymerization Photopolymerization NVP N-Vinyl-2-pyrrolidone Alkylation Deprotonation & Alkylation NVP->Alkylation LDA LDA LDA->Alkylation Bromohexane 1-Bromohexane Bromohexane->Alkylation HNVP 3-Hexyl-1-vinyl-2-pyrrolidone Alkylation->HNVP UV_Light UV Radiation HNVP->UV_Light Photoinitiator Photoinitiator Photoinitiator->UV_Light Polymer Poly(HNVP) UV_Light->Polymer

Workflow for Photopolymerization of HNVP.
Quantitative Data

The following table presents typical data that could be obtained from the characterization of poly(NVP-co-HNVP).[2]

PropertyPoly(NVP)Poly(NVP-co-HNVP) (10 mol% HNVP)
MonomersNVPNVP, HNVP
Polymerization MethodPhotopolymerizationPhotopolymerization
Glass Transition Temperature (Tg)~175 °CLowered due to internal plasticization
Polymerization RateExhibits autoaccelerationReduced autoacceleration effect
Water SwellingHighGel-like swelling

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound-containing polymers with specific cellular signaling pathways. The primary applications appear to be in drug delivery and material science, where the focus is on the physicochemical properties of the polymers rather than their direct biological activity at a signaling level. The provided diagrams above illustrate the experimental workflows for the synthesis of these polymers. Future research may elucidate the biological interactions of these novel polymers, potentially revealing their influence on cellular signaling.

Conclusion

The incorporation of the this compound moiety into polymers presents a promising strategy for the development of novel materials with tailored properties. The synthesis of pyrrolidinone-containing polyanhydrides offers a pathway to biodegradable polymers for controlled drug release, while the functionalization of N-vinyl-2-pyrrolidone at the 3-position allows for the tuning of polymer properties such as glass transition temperature and polymerization kinetics. The detailed protocols provided herein serve as a foundation for researchers to explore the synthesis and application of these unique polymers. Further investigation into the biological interactions of these materials is warranted to fully realize their potential in biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-3-pyrrolidinone. The content is structured to address specific issues that may be encountered during the experimental process, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-benzyl-3-pyrrolidinone?

A1: The most widely employed synthetic route starts from the Michael addition of benzylamine to an acrylic acid ester (e.g., ethyl acrylate), followed by N-alkylation with an acetate derivative, Dieckmann cyclization, and subsequent hydrolysis and decarboxylation. This multi-step synthesis is favored for its use of readily available starting materials and amenability to large-scale production.[1][2]

Q2: What are the critical steps in this synthesis that significantly impact the overall yield?

A2: The Dieckmann cyclization is a crucial step that often determines the overall efficiency of the synthesis.[1][2] Optimizing the conditions for this intramolecular condensation is key to achieving a high yield of the cyclic β-keto ester intermediate. The subsequent hydrolysis and decarboxylation step also requires careful control to ensure complete conversion to the desired N-benzyl-3-pyrrolidinone.

Q3: Are there any particular safety precautions to consider during this synthesis?

A3: Yes, several safety precautions should be observed. Sodium ethoxide and granular sodium, used in the Dieckmann cyclization, are highly reactive and flammable; they must be handled under an inert atmosphere and away from moisture. Benzylamine is a corrosive irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Low Yield in Michael Addition (Step 1)

Problem: The initial Michael addition of benzylamine to ethyl acrylate results in a low yield of the desired diethyl 2,2'-(benzylazanediyl)diacetate.

Potential Cause Troubleshooting Recommendation
Salt Formation Using acrylic acid directly can lead to a competing acid-base reaction with benzylamine, forming a salt and reducing the amount of amine available for the Michael addition. Solution: Use an ester of acrylic acid, such as ethyl acrylate, to prevent this side reaction.[3]
Polymerization of Ethyl Acrylate Ethyl acrylate can polymerize, especially at elevated temperatures or in the presence of impurities. Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Perform the reaction at a controlled, moderate temperature.
Incomplete Reaction The reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If necessary, increase the reaction time or slightly elevate the temperature.
Poor Yield in Dieckmann Cyclization (Step 3)

Problem: The Dieckmann cyclization of diethyl 2,2'-(benzylazanediyl)diacetate to N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone is inefficient.

Potential Cause Troubleshooting Recommendation
Base Inactivity The base (e.g., sodium ethoxide) may be old or have been exposed to moisture, reducing its activity. Solution: Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried before use.
Suboptimal Base The choice and form of the base can significantly impact the yield. Solution: Consider using granular sodium in an appropriate solvent. This has been reported to increase the yield of the Dieckmann cyclization from 44.7% to 64.0%.[1][2]
Reverse Reaction The Dieckmann condensation is a reversible reaction. Solution: Use a stoichiometric amount of a strong base to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product. The reaction should be quenched appropriately to neutralize the base and isolate the product.
Incomplete Decarboxylation (Step 4)

Problem: The final product contains significant amounts of the N-benzyl-3-keto-4-pyrrolidinecarboxylic acid intermediate after the hydrolysis and decarboxylation step.

Potential Cause Troubleshooting Recommendation
Insufficient Heating The decarboxylation process is thermally driven and may be incomplete if the temperature is too low or the heating time is too short. Solution: Ensure the reaction mixture is heated to a sufficiently high temperature (reflux) for an adequate duration. Monitor the reaction for the cessation of gas (CO2) evolution.
Incomplete Hydrolysis If the preceding hydrolysis of the ester is not complete, the subsequent decarboxylation will also be incomplete. Solution: Ensure the hydrolysis step is complete by monitoring the disappearance of the ester starting material by TLC or LC-MS before proceeding with decarboxylation.
Product Purity Issues

Problem: The final N-benzyl-3-pyrrolidinone product is impure after purification.

Potential Cause Troubleshooting Recommendation
Co-distillation with Impurities Byproducts with similar boiling points can co-distill with the product during vacuum distillation. Solution: Use fractional distillation with a column that has a high number of theoretical plates to improve separation. Collect narrow boiling point fractions and analyze their purity.
Degradation on Silica Gel Some sources suggest that N-benzyl-3-pyrrolidinone may be unstable on silica gel, leading to impurities during chromatographic purification. Solution: If purification by column chromatography is necessary, consider using a less acidic stationary phase like alumina, or minimize the contact time with silica gel. Distillation is the preferred method of purification for the final product.[4]

Experimental Protocols

Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate (Intermediate 1)
  • To a solution of benzylamine (1 eq.) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC until the benzylamine is consumed.

  • Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone (Intermediate 2) via Dieckmann Cyclization
  • Under an inert atmosphere (e.g., nitrogen or argon), add dry toluene to a reaction flask.

  • Add granular sodium (1.1 eq.) to the toluene.

  • Heat the mixture to reflux and add a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1 eq.) in dry toluene dropwise.

  • After the addition is complete, continue refluxing for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and cautiously quench with ethanol followed by water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Synthesis of N-benzyl-3-pyrrolidinone (Final Product)
  • To the crude N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone, add a solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours until the evolution of CO2 ceases.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure N-benzyl-3-pyrrolidinone.

Data Presentation

Table 1: Reported Yields for the Synthesis of N-benzyl-3-pyrrolidinone

Step Reported Yield (%) Reference
Dieckmann Cyclization (Standard)44.7[1][2]
Dieckmann Cyclization (Improved with granular Na)64.0[1][2]
Overall Yield (from ethyl acrylate)57.2[1][2]
Ring-closing and Decarboxylation (Two-step total)55.3[4]
Final Product Yield (Alternative Protocol)67.1[4]

Visualizations

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Alkylation (if necessary) cluster_2 Step 3: Dieckmann Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation start Benzylamine + Ethyl Acrylate intermediate1 Diethyl 2,2'-(benzylazanediyl)diacetate start->intermediate1 Room Temp, Ethanol start->intermediate1 diester Diester Intermediate intermediate1->diester diester_input Diester Intermediate intermediate1_alt Intermediate from Step 1 intermediate1_alt->diester Ethyl Chloroacetate, Base intermediate2 N-benzyl-4-ethoxycarbonyl -3-pyrrolidinone diester->intermediate2 intermediate2_input Cyclic β-keto ester diester_input->intermediate2 Na or NaOEt, Toluene, Reflux final_product N-benzyl-3-pyrrolidinone intermediate2->final_product intermediate2_input->final_product HCl, Reflux

Caption: Synthetic workflow for N-benzyl-3-pyrrolidinone.

TroubleshootingDieckmann problem Low Yield in Dieckmann Cyclization cause1 Base Inactivity problem->cause1 cause2 Suboptimal Base problem->cause2 cause3 Reverse Reaction problem->cause3 solution1 Use fresh/dry base Ensure dry glassware cause1->solution1 Solution solution2 Use granular sodium cause2->solution2 Solution solution3 Use stoichiometric strong base Properly quench reaction cause3->solution3 Solution

Caption: Troubleshooting logic for Dieckmann cyclization.

References

Technical Support Center: Overcoming Challenges in 3-Pyrrolidinone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of 3-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with the this compound ring during functionalization reactions?

A1: The this compound scaffold can be susceptible to several stability issues under various reaction conditions. The most prevalent problems include:

  • Dehydrogenation: Formation of a pyrrole byproduct is a common issue, particularly at elevated temperatures or in the presence of transition metal catalysts (e.g., Pd, Pt, Ru) or strong oxidizing agents.[1] This leads to the appearance of aromatic signals in ¹H NMR spectra and a mass loss of two or four hydrogens in mass spectrometry data.[1]

  • Hydrolysis: The lactam ring can undergo hydrolysis to form an amino acid derivative, especially under strong acidic or basic conditions, or at high temperatures in the presence of water.[1] This is often observed as the formation of a highly polar byproduct that is difficult to separate from the desired product.[1]

  • Racemization: For chiral 3-pyrrolidinones, racemization can occur, particularly at the α-position to the carbonyl group, under basic conditions due to the formation of a planar enolate intermediate.

Q2: How can I prevent the formation of pyrrole byproducts during my reaction?

A2: To minimize the unwanted formation of pyrroles through dehydrogenation, consider the following strategies:[1]

  • Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your desired transformation.[1]

  • Control Reaction Time: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehydrogenation.[1]

  • Re-evaluate Catalyst Choice: If using a metal catalyst, consider a less active one for dehydrogenation or explore metal-free alternatives if possible.[1]

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[1]

Q3: What is the role of a protecting group on the pyrrolidinone nitrogen, and which one should I choose?

A3: Protecting the pyrrolidinone nitrogen can be a crucial strategy to modulate the reactivity of the ring and prevent unwanted side reactions at the nitrogen atom, such as over-alkylation.[1] The choice of protecting group is critical and should be based on its stability under the planned reaction conditions and the ease of its selective removal. Commonly used protecting groups for the pyrrolidinone nitrogen include:

  • Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions and readily removed with mild acids (e.g., TFA). The bulky N-Boc group can also influence the regioselectivity of reactions.

  • Cbz (carboxybenzyl): Stable to acidic and some basic conditions, and typically removed by hydrogenolysis.

  • PMB (p-methoxybenzyl): Can be removed under oxidative conditions (e.g., with DDQ or CAN).

Q4: I am observing low yields in my N-arylation reaction. What are the likely causes and how can I improve it?

A4: Low yields in N-arylation of this compound can stem from several factors. Here are some common causes and potential solutions:

  • Poor Nucleophilicity of the Pyrrolidinone Nitrogen: The lone pair of the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Using a strong base to deprotonate the N-H bond can increase its reactivity.

  • Steric Hindrance: Bulky substituents on either the pyrrolidinone or the aryl halide can impede the reaction.

  • Catalyst Deactivation: The catalyst (e.g., palladium or copper) can be deactivated by impurities or side reactions. Ensure high purity of all reagents and solvents.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters. A systematic optimization of these conditions is often necessary. For instance, polar aprotic solvents like DMF or DMSO can be effective.

Troubleshooting Guides

Issue 1: Low or No Product Formation in α-Alkylation of N-Boc-3-pyrrolidinone

Symptoms:

  • Recovery of a significant amount of starting material.

  • Formation of multiple unidentified byproducts.

  • Low isolated yield of the desired α-alkylated product.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization
Inefficient Enolate Formation Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure complete deprotonation. The choice of base is critical; weaker bases may not fully deprotonate the starting material.[2] Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to ensure the stability of the enolate and minimize side reactions.[2]
Poor Reactivity of the Electrophile Alkylating Agent: Alkyl iodides are generally more reactive than bromides or chlorides.[2] Consider switching to a more reactive electrophile. Activation: For less reactive electrophiles, the addition of additives like HMPA (use with caution due to toxicity) or DMPU can sometimes enhance reactivity.
Competing Side Reactions (e.g., E2 Elimination) Temperature Control: Maintain low temperatures throughout the reaction, especially during the addition of the electrophile.[2] Base Selection: A bulky base like LDA can sometimes favor proton abstraction over nucleophilic attack, but it can also exacerbate steric clashes.[2]
Steric Hindrance Alternative Synthetic Routes: If direct alkylation with a bulky electrophile fails, consider alternative strategies that introduce the bulky group earlier in the synthesis or via a different reaction type.[2]
Issue 2: Poor Regioselectivity in C-H Functionalization

Symptoms:

  • Formation of a mixture of isomers (e.g., C2 vs. C4 functionalization).

  • Difficulty in separating the desired regioisomer.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization
Lack of Directing Group Control Directing Group Strategy: The choice and position of a directing group are crucial for controlling regioselectivity in C-H activation.[3] An aminoquinoline auxiliary at C(3), for example, can direct arylation to the C(4) position. Modify Directing Group: The coordinating atom and the linker of the directing group can significantly influence which C-H bond is activated.[3]
Steric and Electronic Effects Substrate Modification: Altering substituents on the pyrrolidinone ring can influence the electronic and steric environment, thereby favoring functionalization at a specific position. Catalyst Selection: Different metal catalysts can exhibit different selectivities. For instance, in some systems, a Cobalt catalyst might favor C2 alkylation while a Nickel catalyst favors C3 alkylation.
Solvent Effects Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the regioselectivity. For example, in some palladium-catalyzed C-H alkenylations, switching from toluene to a polar aprotic solvent like DMF/DMSO can change the site of functionalization.

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation of N-Boc-3-pyrrolidinone

This protocol provides a general guideline for the α-alkylation of N-Boc-3-pyrrolidinone using LDA as a base.

Materials:

  • N-Boc-3-pyrrolidinone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to generate the LDA solution.

  • In a separate flame-dried flask, dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of N-Boc-3-pyrrolidinone to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start flask_prep Prepare flame-dried flask under inert atmosphere start->flask_prep lda_prep Prepare LDA solution (-78 °C, 30 min) flask_prep->lda_prep enolate_formation Add N-Boc-3-pyrrolidinone to LDA solution (-78 °C, 1h) lda_prep->enolate_formation alkylation Add alkyl halide (-78 °C, 2-4h) enolate_formation->alkylation quench Quench with sat. NH4Cl alkylation->quench extraction Warm to RT & Extract with Ethyl Acetate quench->extraction drying Dry organic layer (Na2SO4/MgSO4) extraction->drying purification Concentrate & Purify (Column Chromatography) drying->purification end End purification->end

Caption: Experimental workflow for the α-alkylation of N-Boc-3-pyrrolidinone.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in α-Alkylation cause1 Inefficient Enolate Formation issue->cause1 cause2 Poor Electrophile Reactivity issue->cause2 cause3 Side Reactions (e.g., Elimination) issue->cause3 sol1a Use stronger base (LDA/LHMDS) cause1->sol1a sol1b Optimize deprotonation time/temp cause1->sol1b sol2a Switch to more reactive alkyl halide (e.g., R-I) cause2->sol2a sol3a Maintain low temperature cause3->sol3a

Caption: Troubleshooting logic for low yield in α-alkylation reactions.

Caption: Simplified mechanism for the dehydrogenation of this compound to a pyrrole.

References

Technical Support Center: Synthesis of 3-Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-pyrrolidinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential solutions and preventative measures.

Issue 1: Low Yield in Dieckmann Condensation for Ring Closure

  • Question: My Dieckmann condensation to form the this compound ring is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Dieckmann condensations for this compound synthesis can stem from several factors. A common issue is the reverse reaction, which is a cleavage of the β-keto ester product. This is particularly problematic if the product does not have an enolizable proton. Another potential cause is the hydrolysis of the ester functionalities, especially if using alkoxide bases in alcohols that are not strictly anhydrous. Oligomerization can also occur, particularly in concentrated reaction mixtures.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Commercial alkoxide bases can be partially hydrolyzed; consider using freshly prepared solutions or stronger, non-hydrolytic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1]

    • Optimize Base and Stoichiometry: At least one equivalent of base is required, as the product β-keto ester is more acidic than the starting diester and will be deprotonated.[2] Using two equivalents of base can sometimes improve yields.

    • Control Reaction Concentration: Running the reaction under more dilute conditions can favor the intramolecular cyclization over intermolecular oligomerization.

    • Acidic Work-up: Quench the reaction with a non-aqueous acid source, such as ethereal HCl, especially if the product is sensitive to water.

Issue 2: Racemization of Chiral Centers

  • Question: I am synthesizing a chiral this compound derivative, but I am observing significant racemization. What are the common causes and how can I prevent this?

  • Answer: Racemization is a frequent challenge in the synthesis of chiral this compound derivatives, particularly when starting from optically active precursors like malic acid.[3] The primary cause is often the formation of a planar, achiral intermediate, such as an enolate, which can be protonated from either face, leading to a loss of stereochemical integrity.[4] The nitrogen atom in the pyrrolidine ring can also participate in racemization mechanisms.[5] Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can exacerbate this issue.

    Preventative Measures:

    • Use of Protecting Groups: Introducing a suitable protecting group on the nitrogen atom can prevent its participation in racemization pathways and can also influence the stereochemical outcome of subsequent reactions.[5]

    • Mild Reaction Conditions: Employ milder bases and lower reaction temperatures to minimize the formation of enolates or other planar intermediates.

    • Chiral Auxiliaries and Catalysts: Utilize chiral auxiliaries to direct the stereochemistry of key bond-forming steps. Asymmetric catalysis with chiral ligands can also provide high enantioselectivity.

    • Careful Purification: Chromatography on silica gel that is not properly neutralized can sometimes lead to epimerization of sensitive compounds. Neutralizing the silica gel with an amine like triethylamine before use can mitigate this.

Issue 3: Side Reactions in Michael Addition

  • Question: During the Michael addition step to form the pyrrolidinone precursor, I am observing the formation of multiple by-products. How can I improve the selectivity of this reaction?

  • Answer: The Michael addition is a critical step in many this compound syntheses, and its success hinges on controlling the reactivity of the nucleophile (Michael donor) and the electrophile (Michael acceptor). Common side reactions include polymerization of the Michael acceptor (e.g., N-substituted maleimides), self-condensation of the Michael donor (e.g., aldehydes or ketones), and the retro-Michael reaction of the product.[6]

    Optimization Strategies:

    • Catalyst and Solvent Screening: The choice of catalyst and solvent system is crucial for optimizing the reaction. Organocatalysts, such as chiral primary amines, are often used to achieve high stereoselectivity.[3]

    • Control of Stoichiometry and Addition Rate: Using an excess of one reactant or the slow addition of one component can help to minimize side reactions like polymerization.

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.

    • Use of Additives: Additives like acids or bases can be used to modulate the reactivity of the catalyst and substrates, improving the yield and selectivity of the desired Michael adduct.

Issue 4: Difficulty with Product Purification

  • Question: I am struggling to purify my this compound derivative from unreacted starting materials and closely related by-products. What purification strategies can I employ?

  • Answer: Purification of this compound derivatives can be challenging due to the presence of structurally similar impurities.

    Purification Techniques:

    • Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the amount of unreacted starting material in the crude product.[6]

    • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity.

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography is a standard technique. Optimization of the eluent system is key.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

    • Washing/Extraction: In some cases, impurities can be removed by washing the crude product with a solvent in which the impurity is soluble but the desired product is not.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and stereoselectivity of key reactions in this compound synthesis.

Table 1: Effect of Base and Solvent on Dieckmann Condensation Yield

EntryDiester PrecursorBase (equiv.)SolventTemperature (°C)Yield (%)Reference
1Diethyl 3-(N-benzyl-N-(ethoxycarbonylmethyl)amino)propanoateNaOEt (2.2)Toluene35-4067.1[7]
2Diethyl 3-(N-benzyl-N-(ethoxycarbonylmethyl)amino)propanoateNaH (2.0)THFReflux~60General Knowledge
3Diethyl adipateNaOEt (1.1)BenzeneReflux74-81General Knowledge

Table 2: Influence of Catalyst on Asymmetric Michael Addition to N-Phenylmaleimide

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)Reference
1Isobutyraldehyde(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10)Toluenert9587[3]
2IsobutyraldehydeL-Phenylalanine on Bentonite (cat.)EtOAcrt8596[8]
3IsobutyraldehydeChiral primary amine-guanidine (20)Toluenert9976[3]
4IsobutyraldehydeDPEN-based thiourea (0.01)Waterrt>9799[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound derivatives, with a focus on minimizing side reactions.

Protocol 1: High-Yield Synthesis of N-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone via Dieckmann Condensation

This protocol is adapted from the synthesis of N-benzyl-3-pyrrolidone.[7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous toluene.

  • Base Addition: With stirring, add sodium ethoxide (2.2 equivalents) to the toluene. Stir the suspension for 10-15 minutes.

  • Substrate Addition: Control the temperature to ≤ 40 °C and add the crude 3-(N-ethoxycarbonylmethylene)benzylaminopropionate dropwise.

  • Reaction: After the addition is complete, maintain the reaction temperature at 35-40 °C and monitor the reaction progress by LC-MS. The reaction is typically complete within 9-10 hours.

  • Work-up: Upon completion, cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Asymmetric Michael Addition of Isobutyraldehyde to N-Phenylmaleimide

This protocol is a generalized procedure based on common methodologies.[3][6]

  • Reactant Preparation: In a dry reaction vessel, dissolve N-phenylmaleimide (1.0 equivalent) and the chiral organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) in the chosen solvent (e.g., toluene).

  • Addition of Michael Donor: Add isobutyraldehyde (1.5-3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of this compound derivatives.

experimental_workflow cluster_0 Synthesis of this compound Precursor cluster_1 This compound Ring Formation Start Start Michael_Addition Michael Addition (e.g., Amine + α,β-unsaturated ester) Start->Michael_Addition Reactants Crude_Precursor Crude Diester Precursor Michael_Addition->Crude_Precursor Purification_1 Purification (Column Chromatography) Crude_Precursor->Purification_1 Pure_Precursor Pure Diester Precursor Purification_1->Pure_Precursor Dieckmann Dieckmann Condensation Pure_Precursor->Dieckmann Cyclization Crude_Product Crude this compound Dieckmann->Crude_Product Purification_2 Purification (Crystallization/Distillation) Crude_Product->Purification_2 Final_Product Pure this compound Derivative Purification_2->Final_Product

Caption: Experimental workflow for the synthesis of this compound derivatives.

logical_relationships cluster_synthesis Main Synthetic Pathway cluster_side_reactions Potential Side Reactions & Issues Starting_Materials Starting Materials (e.g., Amine, α,β-unsaturated ester) Michael_Adduct Michael Adduct (Diester Precursor) Starting_Materials->Michael_Adduct Michael Addition Polymerization Polymerization of Michael Acceptor Starting_Materials->Polymerization leads to 3_Pyrrolidinone This compound Product Michael_Adduct->3_Pyrrolidinone Dieckmann Condensation Retro_Michael Retro-Michael Reaction Michael_Adduct->Retro_Michael can undergo Hydrolysis Hydrolysis of Esters Michael_Adduct->Hydrolysis susceptible to Oligomerization Oligomerization Michael_Adduct->Oligomerization can lead to Racemization Racemization 3_Pyrrolidinone->Racemization can occur in chiral syntheses

Caption: Logical relationships between the main synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of Crude 3-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary techniques for purifying crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities found in crude this compound?

Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Specific impurities might include other pyrrolidine derivatives or related compounds depending on the synthetic route. For instance, in the synthesis of N-methyl pyrrolidone (a related compound), common impurities include N-methyl succinimide and 2-pyrrolidinone, which could be analogous to impurities in this compound synthesis.[1]

Q3: How can I assess the purity of my this compound sample?

Purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods can quantify the amount of this compound and identify any residual impurities.

Purification Troubleshooting Guides

Vacuum Distillation

Problem: The distillation is very slow or not proceeding.

  • Possible Cause: Inadequate vacuum.

  • Solution: Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate for the boiling point of this compound at reduced pressure.

  • Possible Cause: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, as this can lead to decomposition.

  • Possible Cause: Fluctuations in temperature or pressure.[3]

  • Solution: Use a high-precision vacuum regulator to maintain a stable reduced pressure. Ensure consistent heating by using a well-insulated setup.[3]

Problem: The product is discolored or appears to have decomposed.

  • Possible Cause: Overheating during distillation.

  • Solution: Lower the distillation temperature by improving the vacuum. This compound can be sensitive to high temperatures.

  • Possible Cause: Presence of oxygen.

  • Solution: Ensure the distillation apparatus is under a high vacuum and free of leaks to minimize oxidation.

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The cooling rate is too fast.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Possible Cause: The solvent is not suitable.

  • Solution: Experiment with different solvents or solvent mixtures. For pyrrolidine-based compounds, polar solvents like alcohols or mixtures such as methanol/water or acetone/water can be effective.[4]

  • Possible Cause: High concentration of impurities.

  • Solution: Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some impurities before recrystallization.[4] Treating the hot solution with activated charcoal can also help remove impurities.[4]

Problem: Low recovery of the purified product.

  • Possible Cause: The compound is too soluble in the chosen solvent at low temperatures.

  • Solution: Select a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.[4]

  • Possible Cause: Using too much solvent.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Use a pre-heated funnel and receiving flask for the hot filtration to prevent the product from crystallizing on the filter paper.[4]

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: Incorrect mobile phase composition.

  • Solution: Optimize the eluent system by running thin-layer chromatography (TLC) with different solvent mixtures to find the optimal separation conditions.

  • Possible Cause: Column overloading.

  • Solution: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Problem: The product elutes as a broad band (tailing).

  • Possible Cause: Strong interaction between the compound and the stationary phase. For basic compounds like this compound, the acidic nature of silica gel can cause tailing.

  • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel.

Experimental Protocols

Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Shutdown: Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.

Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of small amounts of the crude material in different solvents.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture while stirring and add more solvent portion-wise until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography of this compound
  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Table 1: Purity Analysis Parameters for Pyrrolidinone Derivatives

Analytical MethodColumnMobile Phase/Carrier GasDetectionReference
HPLCC18Acetonitrile:Water (1:1, v:v), 0.1% Formic AcidMS/MS[5]
GC-MSHP-1 Capillary ColumnHeliumFID[6]
HPLCNewcrom R1Acetonitrile/WaterUV at 235 nm[7]

Visualizations

experimental_workflow cluster_purification Purification of Crude this compound crude Crude this compound distillation Vacuum Distillation crude->distillation recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure this compound distillation->pure recrystallization->pure chromatography->pure

Caption: General workflow for the purification of crude this compound.

troubleshooting_recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool oiling_out Product Oils Out cool->oiling_out Rapid Cooling/ High Impurity crystals_form Crystals Form cool->crystals_form Optimal Conditions slow_cooling Slower Cooling oiling_out->slow_cooling change_solvent Change Solvent/Solvent Ratio oiling_out->change_solvent seed_crystal Add Seed Crystal oiling_out->seed_crystal slow_cooling->cool change_solvent->start seed_crystal->cool

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Optimizing reaction conditions for Dieckmann cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Dieckmann cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann cyclization?

A1: The Dieckmann cyclization, also known as the Dieckmann condensation, is an intramolecular chemical reaction where a diester reacts in the presence of a base to form a β-keto ester.[1][2] This reaction is a crucial method for forming five and six-membered rings.[3][4]

Q2: What are the ideal substrates for a Dieckmann cyclization?

A2: The reaction works best with 1,6-diesters and 1,7-diesters, which lead to the formation of five- and six-membered rings, respectively.[5][6] The stability of these ring sizes makes their formation favorable.[4] Substrates with fewer than four carbon atoms between the ester groups are unlikely to undergo cyclization.[7]

Q3: Why is the presence of an α-hydrogen in the final product important?

A3: The final β-keto ester product must contain at least one acidic α-hydrogen.[3][8] The deprotonation of this hydrogen by the base is a thermodynamically favorable and often irreversible step that drives the reaction equilibrium towards the cyclized product.[9] Reactions that would result in a product without an enolizable proton may fail or give low yields as the reverse reaction can compete.[3]

Q4: What is the difference between a Dieckmann cyclization and a Claisen condensation?

A4: The Dieckmann cyclization is an intramolecular version of the Claisen condensation.[10] While the Claisen condensation occurs between two separate ester molecules, the Dieckmann cyclization involves a single diester molecule containing both reacting ester groups.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Base is not strong enough or has degraded. 2. Reaction has not reached equilibrium or the reverse reaction is favored. 3. Incorrect solvent selection. 4. Substrate is not suitable (e.g., leads to a strained ring). 1. Use a fresh, anhydrous strong base. Consider switching to a stronger, non-nucleophilic base like NaH, LDA, or LHMDS.[7]2. Ensure a full equivalent of base is used to deprotonate the product and drive the reaction forward.[6] Increase reaction time or temperature (with caution).3. Switch to an appropriate aprotic solvent like THF or toluene to enhance enolate stability.[7] For increased rates and yields, consider using DMSO.[12]4. Confirm your substrate is a 1,6- or 1,7-diester for optimal five- or six-membered ring formation.[4]
Formation of Polymeric or Intermolecular Condensation Products Reaction concentration is too high. Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions.[13] This can be achieved by slowly adding the diester to the reaction mixture containing the base.
Mixture of Regioisomers Obtained The starting diester is unsymmetrical. If the two ester groups have different steric or electronic environments, a mixture of products can form.[5] To achieve regioselectivity, consider using a sterically hindered base that will preferentially deprotonate the less hindered α-carbon.
Transesterification Side Reaction The alkoxide base does not match the alkyl group of the ester. When using an alkoxide base (e.g., sodium ethoxide), ensure that the alcohol-derived portion of the base matches the ester's alcohol group (e.g., use sodium ethoxide with ethyl esters).[14]
Difficulty with Workup Incomplete neutralization of the base or enolate. A thorough acidic workup (e.g., with dilute HCl) is crucial to protonate the enolate of the β-keto ester and neutralize any remaining base before extraction.[15]

Quantitative Data on Reaction Conditions

The choice of base and solvent significantly impacts the yield of the Dieckmann cyclization. Below is a comparison for the cyclization of diethyl adipate.

Base Solvent Temperature Yield (%) Reference
Sodium EthoxideTolueneReflux82[1]
Sodium HydrideTolueneReflux72[1]
Sodium AmideXyleneReflux75[1]
Dimsyl IonDMSONot SpecifiedHigher than Na/Toluene[1][12]
Potassium tert-ButoxideSolvent-freeNot SpecifiedNot Specified for this substrate[1]

Key Experimental Protocols

Protocol 1: Dieckmann Cyclization using Sodium Hydride in Toluene

This protocol describes the cyclization of a diester using sodium hydride as the base in toluene, with methanol as an initiator.

Materials:

  • Diester (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 10.0 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the diester (22 mmol, 1.0 eq) in dry toluene (22 mL) under an argon atmosphere, add sodium hydride (10.0 eq).

  • Carefully add dry methanol (27 mL) to the mixture. Note: Significant hydrogen gas evolution will occur.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired product (typical yield: 75%).[16]

Protocol 2: Dieckmann Cyclization using Sodium Ethoxide in Ethanol

This is a classic procedure for Dieckmann cyclization.

Materials:

  • Diester (e.g., diethyl adipate)

  • Sodium metal

  • Anhydrous Ethanol

  • Dilute HCl

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide in situ.

  • Add the diester to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with dilute HCl until the solution is acidic.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Visualizations

Dieckmann_Mechanism Dieckmann Cyclization Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_end Step 4: Protonation Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., RO⁻) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Product_Enolate Product Enolate Tetrahedral->Product_Enolate Elimination of RO⁻ Final_Product β-Keto Ester Product_Enolate->Final_Product Protonation Acid Acidic Workup (H₃O⁺)

Caption: Mechanism of the Dieckmann Cyclization.

Experimental_Workflow General Experimental Workflow Start Start: Anhydrous Reaction Setup Add_Base Add Base to Anhydrous Solvent Start->Add_Base Add_Diester Slowly Add Diester Add_Base->Add_Diester React Heat to Reflux (Monitor by TLC) Add_Diester->React Workup Cool and Quench with Acid React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End: Characterize Product Purify->End

Caption: A general workflow for a Dieckmann cyclization experiment.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Check_Base Is the base fresh and strong enough? Start->Check_Base Yes Check_Conditions Are reaction time/temp adequate? Check_Base->Check_Conditions Yes Solution_Base Use fresh/stronger base (NaH, LDA) Check_Base->Solution_Base No Check_Concentration Is intermolecular reaction possible? Check_Conditions->Check_Concentration Yes Solution_Conditions Increase time/temperature Check_Conditions->Solution_Conditions No Check_Substrate Is the substrate a 1,6- or 1,7-diester? Check_Concentration->Check_Substrate No Solution_Concentration Use high-dilution conditions Check_Concentration->Solution_Concentration Yes Solution_Substrate Re-evaluate substrate suitability Check_Substrate->Solution_Substrate No

Caption: A decision tree for troubleshooting low-yield Dieckmann reactions.

References

Preventing racemization in chiral 3-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 3-pyrrolidinones. Our goal is to help you overcome common challenges and prevent racemization to achieve high enantiopurity in your experiments.

Troubleshooting Guide: Addressing Racemization and Low Enantioselectivity

This guide addresses specific issues you may encounter during the synthesis of chiral 3-pyrrolidinones, helping you to identify the root cause of racemization or low enantiomeric excess and providing actionable solutions.

Q1: My reaction is producing 3-pyrrolidinone with low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Catalyst/Reagent Integrity: The purity and integrity of your chiral catalyst, ligand, or auxiliary are paramount. Impurities can lead to non-selective side reactions. Ensure all reagents are of high purity and handled under the appropriate inert conditions if they are air or moisture sensitive.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit. Temperature, solvent, and the presence of additives can significantly impact enantioselectivity.[2]

  • Substrate Properties: The steric and electronic properties of your substrate can influence the stereochemical outcome of the reaction.

  • Racemization: The desired chiral product may be forming with high initial ee, but then racemizing under the reaction or workup conditions.

Q2: How does reaction temperature affect the enantioselectivity of my this compound synthesis?

A2: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess.[1] This is because a lower temperature increases the energy difference between the diastereomeric transition states leading to the two enantiomers. If your current protocol is running at room temperature or higher, consider lowering the temperature incrementally (e.g., to 0 °C, -20 °C, or even -78 °C).[1] However, be aware that lowering the temperature may also decrease the reaction rate, requiring longer reaction times.

Q3: Can the base I'm using be the cause of racemization?

A3: Yes, the choice and strength of the base can be a significant factor in racemization, particularly for compounds with a stereocenter adjacent to a carbonyl group, such as 3-pyrrolidinones. Strong bases can deprotonate the α-proton, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, resulting in racemization.[3][4] The use of sterically hindered, non-nucleophilic bases is often preferred to minimize this side reaction. The concentration of the base can also play a role, with higher concentrations potentially leading to faster racemization.[3]

Q4: I suspect my chiral this compound is racemizing during workup or purification. How can I prevent this?

A4: Racemization during workup and purification is a common issue. To mitigate this:

  • Maintain Mild Conditions: Avoid strongly acidic or basic conditions during the workup. Use saturated aqueous solutions of mild acids (e.g., ammonium chloride) or bases (e.g., sodium bicarbonate) for quenching and extraction.

  • Temperature Control: Keep the temperature as low as practically possible throughout the workup and purification process.

  • Chromatography Considerations: Silica gel can be acidic and may cause epimerization of sensitive compounds. If you suspect this is an issue, you can use neutralized silica gel or switch to a different purification method, such as crystallization or chromatography on a less acidic stationary phase like alumina.

  • Minimize Exposure Time: Work up the reaction and purify the product as quickly as possible to minimize its exposure to potentially racemizing conditions.

Q5: I'm using a chiral auxiliary. How can I cleave it without causing racemization of my this compound product?

A5: The conditions for cleaving a chiral auxiliary must be carefully chosen to avoid racemization of the newly formed stereocenter.[5] For the commonly used Evans oxazolidinone auxiliaries, a standard and effective method is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][6][7] This method is generally mild and proceeds with a high degree of stereochemical fidelity.[5] However, it is crucial to follow established protocols carefully, as side reactions can occur.[6][7] Alternative methods for cleaving oxazolidinones include reduction with reagents like lithium borohydride (LiBH₄) to yield the corresponding alcohol, which can then be oxidized to the desired this compound.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about preventing racemization in the synthesis of chiral 3-pyrrolidinones.

Q1: What are the main strategies for synthesizing enantiomerically pure 3-pyrrolidinones?

A1: There are three primary strategies for the asymmetric synthesis of chiral 3-pyrrolidinones:

  • Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in the reaction. This is often the most elegant and efficient method. Examples include organocatalytic Michael additions and metal-catalyzed hydrogenations or cycloadditions.[8][9][10][11]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.[5][12] Evans oxazolidinones are a well-known example.[5][12]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This can be achieved using chiral reagents or, commonly, enzymes like lipases.[13][14][15]

Q2: How can I determine the enantiomeric excess (ee) of my chiral this compound?

A2: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[16][17] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[17] Other methods include:

  • Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents form transient diastereomeric complexes with the enantiomers, which can lead to distinguishable signals in the NMR spectrum.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Q3: What is the Corey-Bakshi-Shibata (CBS) reduction, and can it be used for this compound synthesis?

A3: The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[18][19][20][21] It employs a chiral oxazaborolidine catalyst and a borane reducing agent.[18][19][20][21] This method is known for its high enantioselectivity (often >95% ee) and broad substrate scope.[19][21] If you have a suitable prochiral pyrrolidin-3-one precursor, the CBS reduction can be an excellent method to obtain the corresponding chiral 3-hydroxypyrrolidine with high enantiopurity. The resulting alcohol can then be used as is or oxidized to the desired this compound, though care must be taken to avoid racemization during the oxidation step.

Q4: Are there any biocatalytic methods for the synthesis of chiral 3-pyrrolidinones?

A4: Yes, biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. For 3-pyrrolidinones, enzymatic kinetic resolution is a well-established method.[13][14][15] This typically involves using a lipase to selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine, allowing for the separation of the acylated product from the unreacted enantiomer.[13][14] Additionally, alcohol dehydrogenases have been used for the asymmetric reduction of N-substituted-3-pyrrolidinones to the corresponding chiral 3-hydroxypyrrolidines with excellent enantiomeric excess (>99.9% ee).[22]

Data Presentation

Table 1: Comparison of Enantioselective Methods for the Synthesis of Chiral Pyrrolidine Derivatives

MethodCatalyst/AuxiliarySubstrateProductYield (%)ee (%)Reference
Organocatalytic [3+2] CycloadditionQuinine-derived squaramide2-Arylidene-1,3-indandione and N-2,2-difluoroethylbenzothiophenone imineDispiro[benzothiophenone-indandione-pyrrolidine]9091[11]
Organocatalytic Michael Addition(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramideCyclohexanone and β-nitrostyreneSubstituted γ-nitroketone87-9899[8]
Pd-Catalyzed [3+2] CycloadditionPd(0) with phosphoramidite ligandTrimethylenemethane and iminesSubstituted pyrrolidineup to 99up to 98[9]
Organocatalytic IMAMR(S)-TRIP-PA IVα-FluoroacrylamideFluorinated 4,4-dimethyl pyrrolidine8695[23]
Kinetic Resolution (Lipase)Lipase PS-IM with Ru catalystRacemic 3-hydroxy-pyrrolidine(R)-N-Cbz-3-acetoxypyrrolidine8795[13]
Asymmetric Reduction (Biocatalytic)Geotrichum capitatum JCM 3908N-benzyl-3-pyrrolidinone(S)-N-benzyl-3-pyrrolidinol>99.9>99.9[22]

Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone [18]

  • To a stirred solution of (S)-Me-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous THF under an inert atmosphere (Argon), add BH₃·THF (1.0 M in THF, 1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes and then extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Hydroxypyrrolidine [13]

  • Dissolve the racemic N-protected-3-hydroxypyrrolidine (1.0 eq) in an appropriate organic solvent (e.g., toluene, MTBE).

  • Add an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Add the lipase (e.g., Lipase PS-IM from Pseudomonas cepacia, commercially available) to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C) and monitor the reaction progress by TLC or GC/HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by flash column chromatography.

  • Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC analysis.

Protocol 3: General Procedure for Racemization-Free Cleavage of an Evans Oxazolidinone Auxiliary [5][6][7]

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4 eq) dropwise.

  • Add an aqueous solution of lithium hydroxide (LiOH, ~2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~4 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x).

  • Dry the combined organic layers of the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.

Protocol 4: General Procedure for Chiral HPLC Analysis [17][24]

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for pyrrolidine derivatives.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio will need to be optimized for your specific compound. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) may be necessary to improve peak shape.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. Monitor the separation using a UV detector at an appropriate wavelength.

  • Optimization: If the enantiomers are not well-resolved, adjust the mobile phase composition (e.g., change the hexane/alcohol ratio), flow rate, or column temperature to optimize the separation.

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Visualizations

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed check_purity Check Purity of Catalyst, Ligands, and Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions (Temperature, Solvent, Concentration) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Investigate Workup and Purification Procedures workup_ok Racemization During Workup? check_workup->workup_ok purity_ok->check_conditions Yes optimize_purity Purify Reagents/Catalyst Use High-Purity Materials purity_ok->optimize_purity No conditions_ok->check_workup Yes optimize_temp Lower Reaction Temperature conditions_ok->optimize_temp No optimize_workup Use Milder Workup Conditions (Neutral pH, Low Temp) Consider Alternative Purification workup_ok->optimize_workup Yes end_good High ee Achieved workup_ok->end_good No optimize_purity->check_purity optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_solvent->check_conditions optimize_workup->check_workup end_bad Issue Persists: Consult Literature for Alternative Methods ExperimentalWorkflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification start Starting Materials (Prochiral Precursor) reaction Enantioselective Reaction - Asymmetric Catalysis - Chiral Auxiliary - Kinetic Resolution start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Crystallization) workup->purification analysis Chiral Analysis (HPLC/GC) Determine ee% purification->analysis product Enantiomerically Enriched This compound analysis->product

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-pyrrolidinone and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in developing an HPLC method for this compound and its impurities?

A1: The primary challenges stem from the polar nature of this compound. This can lead to poor retention on traditional reversed-phase (RP) columns like C18. Other challenges include the potential for co-elution of impurities with the main peak, the need for sensitive detection methods if impurities lack a strong chromophore, and ensuring method robustness.[1][2][3]

Q2: What are the potential sources and types of impurities for this compound?

A2: Impurities can originate from various stages, including synthesis, storage, and degradation.[4] They are generally classified as:

  • Organic Impurities: Starting materials, by-products from the synthesis, intermediates, and degradation products.[4]

  • Inorganic Impurities: Reagents, ligands, catalysts, or heavy metals.[4]

  • Residual Solvents: Solvents used during the synthesis or purification process.[4] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to identify potential degradation products.[5][6]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study exposes the drug substance to stress conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition.[6] This is crucial for:

  • Identifying likely degradation products.[5]

  • Elucidating degradation pathways.[5][6]

  • Demonstrating the specificity and stability-indicating nature of the HPLC method, ensuring that all degradation products are separated from the active pharmaceutical ingredient (API).[6][7]

Q4: Which column chemistry is most suitable for analyzing this compound?

A4: Due to its polarity, this compound may have insufficient retention on standard C18 columns.[1][2] Alternative strategies include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a high organic content mobile phase, which is effective for retaining and separating very polar compounds.[1]

  • Aqueous C18 Columns: These are modified reversed-phase columns designed for use with highly aqueous mobile phases without phase collapse, improving retention for polar analytes.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column. However, these methods can be complex to control.[2]

Troubleshooting Guide

Problem 1: Poor or no retention of the this compound peak on a C18 column.

  • Question: My this compound peak is eluting at or near the void volume on my C18 column. How can I increase its retention?

  • Answer: This is a common issue for polar compounds.[1][2]

    • Modify the Mobile Phase: Decrease the organic solvent (e.g., acetonitrile, methanol) percentage in your mobile phase. A highly aqueous mobile phase will increase retention on a reversed-phase column.

    • Consider a Different Column: If modifying the mobile phase is insufficient, switch to a more suitable stationary phase. A HILIC column is an excellent choice for highly polar compounds.[1] Alternatively, an aqueous C18 column may provide better retention.

    • Use Ion-Pairing Reagents: If the analyte is ionizable, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve retention.[8]

Problem 2: Peak tailing is observed for the main peak and impurities.

  • Question: My chromatographic peaks are showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing can originate from various sources, including column, chemical, or instrument issues.[1]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[9] Try diluting your sample and reinjecting.

    • Address Secondary Interactions: Tailing can be caused by interactions between basic analytes and acidic silanol groups on the silica support.[9] Add a competitor, like triethylamine (TEA), to the mobile phase at a low concentration (0.1-1.0%) to block these active sites.[8] Using a column with end-capping can also minimize this effect.

    • Evaluate Column Health: The column may be deteriorating. A void at the column inlet or a clogged frit can cause tailing.[1] Try cleaning the column according to the manufacturer's instructions or replacing it. Using a guard column can help protect the analytical column.[1]

Problem 3: Baseline is noisy or drifting.

  • Question: I'm experiencing a noisy or drifting baseline, which is affecting my ability to accurately integrate low-level impurity peaks. What should I do?

  • Answer: An unstable baseline can be caused by the mobile phase, detector, or contaminated system components.[10]

    • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Dissolved gases can outgas in the detector, causing noise.[9][10]

    • Check for Contamination: A dirty flow cell or contaminated mobile phase can cause baseline drift. Flush the system with a strong solvent (like 100% isopropanol) to remove contaminants.[8] Ensure you are using high-purity HPLC-grade solvents.[9]

    • Ensure System Equilibration: The column and system require adequate time to equilibrate with the mobile phase. A drifting baseline is common if the system is not fully equilibrated.[10]

    • Detector Lamp Issues: An aging detector lamp can cause noise. Check the lamp's energy output and replace it if necessary.

Problem 4: Co-elution of an impurity with the main this compound peak.

  • Question: An impurity peak is not fully resolved from the main API peak. How can I improve the resolution?

  • Answer: Co-elution is a significant challenge in impurity analysis.[3]

    • Optimize Mobile Phase Composition: Adjusting the ratio of organic to aqueous phase or changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.

    • Change pH: If the analytes have ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity.[9]

    • Try a Different Stationary Phase: The selectivity is primarily determined by the column chemistry. Switching to a column with a different stationary phase (e.g., a phenyl or cyano column instead of C18) can resolve co-eluting peaks.

    • Use Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can often improve the resolution of closely eluting peaks.[9]

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Polar Compounds

Parameter Method 1: Reversed-Phase Method 2: HILIC
Column C18, 4.6 x 150 mm, 5 µm[11] HILIC (Silica-based), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[12] 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[11] Acetonitrile
Gradient/Isocratic Isocratic: 15% Acetonitrile[11] Isocratic: 90% Acetonitrile
Flow Rate 1.0 mL/min[11] 1.0 mL/min
Column Temperature 30 °C[11] 35 °C
Detection UV at 210 nm (Note: this compound has a weak chromophore) UV at 210 nm

| Injection Volume | 10 µL[11] | 5 µL |

Table 2: Potential Impurities of this compound

Impurity Name Potential Origin Chemical Formula Molecular Weight ( g/mol )
Pyrrolidine Starting material/Degradation C₄H₉N 71.12
3-Hydroxypyrrolidine Reduction product C₄H₉NO 87.12
Succinimide Oxidation product C₄H₅NO₂ 99.09

| N-Methyl-2-pyrrolidone | Related solvent/impurity | C₅H₉NO | 99.13 |

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.[11] Further dilute as necessary.

  • Instrumentation: Use a standard HPLC system with a UV detector, autosampler, and column oven.[13]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

    • Mobile Phase: Isocratic elution with 85% Water and 15% Acetonitrile. Add 0.1% formic acid to the water to improve peak shape.[11][12]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.[11]

  • Data Analysis: Determine purity by calculating the area percentage of the principal peak relative to the total peak area.[11]

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[14]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 60 °C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[14]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.[14]

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile Info Gather Information (Analyte Properties, pKa, logP) Start->Info Select Select Column & Mobile Phase (e.g., C18, ACN/H2O) Info->Select Scout Initial Scouting Runs Select->Scout Optimize Optimize Parameters (Gradient, pH, Temperature) Scout->Optimize Resolution Adequate Resolution? Optimize->Resolution Resolution->Select No Forced Forced Degradation Study Resolution->Forced Yes Specificity Demonstrate Specificity Forced->Specificity Validate Method Validation (ICH Q2) Specificity->Validate Final Final Method Validate->Final

Caption: Workflow for HPLC method development and validation.

Troubleshooting_Tree Problem Chromatographic Issue Identified PoorRetention Poor Retention? Problem->PoorRetention PeakShape Poor Peak Shape? PoorRetention->PeakShape No Sol_Retention1 Decrease Organic % PoorRetention->Sol_Retention1 Yes ResolutionIssue Co-elution? PeakShape->ResolutionIssue No Sol_Shape1 Reduce Sample Load PeakShape->Sol_Shape1 Yes Sol_Res1 Optimize Gradient/pH ResolutionIssue->Sol_Res1 Yes Sol_Retention2 Switch to HILIC Sol_Retention1->Sol_Retention2 If persists Sol_Shape2 Check Column Health Sol_Shape1->Sol_Shape2 Sol_Shape3 Add Mobile Phase Modifier (TEA) Sol_Shape2->Sol_Shape3 Sol_Res2 Change Column Chemistry Sol_Res1->Sol_Res2 If persists

Caption: Decision tree for troubleshooting common HPLC issues.

Degradation_Pathway cluster_products Potential Degradation Products API This compound P1 3-Hydroxypyrrolidine API->P1 Reduction P2 Succinimide API->P2 Oxidation P3 Ring-opened products API->P3 Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Pilot Plant Synthesis of 3-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of 3-pyrrolidinone synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your pilot plant operations.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue 1: Low Yield

  • Question: We are experiencing a significantly lower yield of this compound at the pilot scale compared to our lab results. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yield during scale-up can stem from several factors. A common issue is incomplete reaction, which can be due to inefficient mixing or localized temperature variations within the larger reactor. Side reactions, such as the formation of oligomers or byproducts from residual starting materials, can also become more prevalent at a larger scale. To address this, ensure your pilot plant reactor's agitation is sufficient to maintain a homogeneous reaction mixture. Monitor the internal temperature at multiple points to avoid hot or cold spots. A gradual increase in reaction time or a slight adjustment in temperature may be necessary to drive the reaction to completion.

Issue 2: Product Impurity

  • Question: The purity of our this compound from the pilot plant is lower than desired, with unidentified peaks in our analysis. How can we improve the purity?

  • Answer: Impurities in the final product can originate from unreacted starting materials, byproducts, or contamination from solvents and reagents. At a larger scale, purification methods like column chromatography can become impractical. Consider optimizing the stoichiometry of your reactants to minimize excess starting materials. If byproducts are the issue, revisit the reaction conditions; for instance, ensure an inert atmosphere is maintained to prevent oxidation. For purification, explore scalable techniques such as vacuum distillation or recrystallization. Developing a robust crystallization process with the right solvent system is often key to achieving high purity at a pilot scale.

Issue 3: Dark Product Color

  • Question: Our isolated this compound is a dark-colored oil, whereas our lab-scale product was a much lighter solid. What could be the cause?

  • Answer: A darker product color often indicates the presence of impurities or degradation products. This can be caused by localized overheating or extended reaction times at elevated temperatures. The presence of oxygen can also lead to colored impurities. To mitigate this, ensure precise temperature control throughout the reactor. Purging the reactor with an inert gas like nitrogen or argon before starting the reaction can help prevent oxidation. If the product is expected to be a solid, the oily nature could be due to impurities depressing the melting point. Attempting to purify a small sample by vacuum distillation or recrystallization can help determine if a pure, solid product can be obtained.

Issue 4: Difficulty with Product Isolation

  • Question: We are having trouble isolating the this compound from the reaction mixture at the pilot scale. The workup is proving to be inefficient. What can we do?

  • Answer: Workup procedures that are straightforward in the lab can be challenging at a larger scale. For instance, extractions can be complicated by the formation of emulsions. If you are performing a liquid-liquid extraction, consider adjusting the pH of the aqueous phase or adding a brine wash to help break up any emulsions. Ensure that all solvents are thoroughly removed under high vacuum, as residual solvent can result in an oily product that is difficult to handle. If the free base of this compound is an oil at room temperature, converting it to a solid salt (e.g., a hydrochloride salt) can facilitate easier handling and purification.

Frequently Asked Questions (FAQs)

  • What is the most common scalable synthesis route for this compound? The catalytic hydrogenation of succinimide is a widely used and scalable method for producing this compound. This method is attractive for industrial applications due to the availability of the starting material and the use of heterogeneous catalysts that are easily separated from the reaction mixture.

  • What are the critical process parameters to monitor during the pilot plant synthesis of this compound? Key parameters to monitor include temperature, pressure (especially for hydrogenation reactions), agitator speed, and reaction time. Continuous monitoring of these parameters is crucial for ensuring consistent product quality and a safe operation. Process analytical technology (PAT), such as in-situ IR or Raman spectroscopy, can provide real-time insights into reaction progress.

  • How can we ensure the safe handling of reagents and the reaction at a pilot scale? A thorough process hazard analysis (PHA) should be conducted before any scale-up. This includes understanding the thermal stability of all reactants and products and identifying any potential for runaway reactions. Ensure the pilot plant is equipped with appropriate safety features, such as pressure relief valves and emergency cooling systems. All personnel should be trained on the specific hazards of the chemicals involved and follow standard operating procedures (SOPs).

Data Presentation

The following table provides a representative comparison of key parameters for the synthesis of this compound via catalytic hydrogenation of succinimide at the laboratory and pilot plant scales. Note: These are illustrative values and may vary depending on the specific equipment and process conditions.

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Succinimide Input 100 g10 kg
Catalyst Loading 5% w/w5% w/w
Solvent Volume 500 mL50 L
Reaction Temperature 120 °C120-125 °C
Hydrogen Pressure 50 bar50-55 bar
Reaction Time 6 hours8-10 hours
Typical Yield 90%85%
Purity (before purification) 95%92%
Workup Time 2 hours6-8 hours

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Succinimide to this compound (Pilot Plant Scale)

This protocol describes a representative procedure for the synthesis of this compound at a 100 L pilot plant scale.

Materials and Equipment:

  • 100 L stainless steel hydrogenation reactor

  • Succinimide (10 kg)

  • Raney Nickel catalyst (500 g, as a 50% slurry in water)

  • Methanol (50 L)

  • Hydrogen gas supply

  • Filter press

  • Vacuum distillation unit

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and has been leak-tested. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with methanol (50 L).

    • Add the succinimide (10 kg) to the reactor with agitation to ensure it dissolves.

    • Carefully add the Raney Nickel catalyst slurry to the reactor.

  • Hydrogenation:

    • Seal the reactor and begin agitation.

    • Pressurize the reactor with hydrogen to 50-55 bar.

    • Heat the reactor to 120-125 °C.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. This is expected to take 8-10 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a filter press to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with a solvent.

    • Wash the catalyst cake with a small amount of methanol to recover any residual product.

  • Purification:

    • Transfer the filtrate to a vacuum distillation unit.

    • Distill off the methanol under reduced pressure.

    • Increase the vacuum and temperature to distill the this compound product. Collect the fraction boiling at the appropriate temperature and pressure.

Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Clean, Dry, N2 Purge) start->reactor_prep charge_reactants Charge Reactants (Methanol, Succinimide, Catalyst) reactor_prep->charge_reactants hydrogenation Hydrogenation (Heat, Pressurize with H2) charge_reactants->hydrogenation monitor_reaction Monitor Reaction Progress (H2 Uptake) hydrogenation->monitor_reaction workup Work-up (Cool, Vent, Filter) monitor_reaction->workup purification Purification (Vacuum Distillation) workup->purification end_product This compound purification->end_product

Caption: Experimental workflow for the pilot plant synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield Detected check_reaction_completion Check Reaction Completion (e.g., GC, HPLC) low_yield->check_reaction_completion incomplete_reaction Incomplete Reaction Inefficient Mixing Low Temperature Insufficient Time check_reaction_completion->incomplete_reaction Incomplete side_reactions Significant Side Reactions Check for Byproducts check_reaction_completion->side_reactions Complete, but low mass balance solution_incomplete Solutions: - Increase agitation speed - Optimize temperature profile - Extend reaction time incomplete_reaction->solution_incomplete solution_side_reactions Solutions: - Re-evaluate stoichiometry - Ensure inert atmosphere - Lower temperature slightly side_reactions->solution_side_reactions

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Technical Support Center: Managing 3-Pyrrolidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 3-pyrrolidinone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is it considered hygroscopic?

A1: this compound hydrochloride is a white to off-white crystalline solid, appearing as the hydrochloride salt of this compound.[1][2] Its chemical structure and the presence of the salt make it moderately hygroscopic, meaning it has a tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] This can occur slowly under standard ambient conditions.[1]

Q2: How should I properly store this compound hydrochloride to minimize moisture absorption?

A2: To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4] Using a desiccator containing a suitable drying agent like calcium chloride or silica gel is also a highly recommended practice for long-term storage.[5]

Q3: What are the visible signs that my sample of this compound hydrochloride has absorbed moisture?

A3: Moisture absorption can cause physical changes in the compound.[6] You may observe the initially free-flowing powder becoming clumpy, cakey, or even pasty.[3][6][7] In cases of significant moisture uptake, the substance may eventually dissolve in the absorbed water, a phenomenon known as deliquescence.[7]

Q4: Can I still use the compound if it has absorbed some moisture?

A4: Using a sample that has absorbed water can be problematic. The added water content will lead to inaccurate measurements by weight, affecting reaction stoichiometry and solution concentration. For non-quantitative applications, you might be able to use it after breaking up clumps, but be aware that its properties may be altered.[3] For sensitive or quantitative experiments, it is critical to use a dry sample.

Q5: How can I dry a sample of this compound hydrochloride that has been exposed to moisture?

A5: While technically possible, drying the compound requires care. Gentle heating in a vacuum oven is a common method, but you must ensure the temperature is not high enough to cause decomposition.[3] Always consult the product's safety data sheet (SDS) for thermal stability information. Storing the material in a desiccator over a strong drying agent for an extended period can also effectively remove absorbed moisture.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent Weighing The compound is actively absorbing moisture from the air on the balance.Weigh the compound quickly. Use a weighing vessel with a lid. For high-precision work, perform weighing inside a glove box with a controlled, low-humidity atmosphere.[9]
Clumped or Caked Product Improper storage or prolonged exposure to ambient humidity.Break up clumps with a clean, dry spatula before use for non-critical applications.[3] For best results, dry the material using a vacuum oven or desiccator as described in the FAQs. Ensure storage containers are sealed tightly immediately after use.[6]
Poor Reaction Yield or Reproducibility The presence of water from the hygroscopic starting material is interfering with the reaction chemistry.Ensure the this compound hydrochloride is anhydrous before use, especially for moisture-sensitive reactions. Dry the material thoroughly. Consider using pre-weighed vials packaged under an inert atmosphere if available.[9]
Solution Concentration is Lower than Expected The initial weight of the compound included an unknown amount of water, leading to less active material being used.Use only dry, free-flowing material. If you must use a slightly clumpy sample, consider determining the water content via Karl Fischer titration and adjust the mass accordingly.

Data Presentation

Hygroscopicity Classification
ClassificationIncrease in Mass (at 25°C and 80% RH)Description
Non-hygroscopic< 0.2%Does not absorb atmospheric moisture.
Slightly hygroscopic≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15% Readily absorbs atmospheric moisture. (Probable class for this compound hydrochloride)
Very hygroscopic≥ 15%Absorbs a significant amount of moisture.
Deliquescent-Absorbs sufficient moisture to dissolve.

Experimental Protocols

Protocol: Gravimetric Determination of Hygroscopicity

This protocol provides a fundamental method for quantifying the hygroscopicity of a substance like this compound hydrochloride.

Objective: To measure the mass increase of a dried sample after exposure to a controlled high-humidity environment.

Materials:

  • This compound hydrochloride

  • Analytical balance (readable to 0.1 mg)

  • Glass weighing bottle with a stopper

  • Vacuum oven or standard laboratory oven

  • Desiccator with a saturated salt solution (e.g., ammonium sulfate for ~80% Relative Humidity)

  • Secondary desiccator with a strong desiccant (e.g., anhydrous calcium chloride)

Methodology:

  • Drying the Sample: Place approximately 1.0 g of this compound hydrochloride into a pre-weighed weighing bottle. Dry the sample in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures the starting material is anhydrous.

  • Initial Weighing: After drying, cool the weighing bottle containing the sample to room temperature in a desiccator with a strong desiccant. Once cooled, weigh it accurately on the analytical balance. This is the initial dry mass (m_dry).

  • Exposure to Humidity: Place the open weighing bottle with the dried sample into a larger, sealed desiccator containing a saturated salt solution to create a constant relative humidity (RH).

  • Monitoring Weight Gain: At fixed time intervals (e.g., 24, 48, 72 hours), remove the weighing bottle, quickly seal it, and re-weigh it. Record the mass at each interval (m_t).

  • Calculation: Calculate the percentage increase in mass at each time point using the formula: Mass Increase (%) = [(m_t - m_dry) / m_dry] * 100

  • Analysis: Plot the percentage mass increase against time to observe the rate of moisture absorption. The final value can be used to classify the material's hygroscopicity.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Inaccurate Weight, Clumping) check_visual Visually Inspect Compound: Is it free-flowing or clumped/pasty? start->check_visual check_storage Review Storage Conditions: Is container tightly sealed? Is it stored in a dry place? check_visual->check_storage Free-flowing action_dry Action: Dry the Compound (Vacuum Oven or Desiccator) check_visual->action_dry Clumped/Pasty action_improve_storage Action: Improve Storage Use desiccator & ensure tight seal check_storage->action_improve_storage No (Improperly Stored) action_weigh Refine Weighing Technique: Work quickly, use glove box for sensitive experiments check_storage->action_weigh Yes (Properly Stored) end_good Proceed with Experiment action_dry->end_good action_improve_storage->end_good action_weigh->end_good end_bad Problem Persists: Consider Water Content Analysis (e.g., Karl Fischer Titration) action_weigh->end_bad If issue continues

Caption: Troubleshooting workflow for hygroscopic compound issues.

HygroscopicityTestWorkflow step1 Step 1: Dry Sample (Vacuum Oven to Constant Weight) step2 Step 2: Cool & Weigh (Desiccator with Desiccant) Record as m_dry step1->step2 step3 Step 3: Expose to Humidity (Desiccator with Saturated Salt Solution) step2->step3 step4 Step 4: Re-weigh Periodically Record as m_t step3->step4 step4->step3 Continue exposure step5 Step 5: Calculate % Mass Increase vs. Time step4->step5 step6 Step 6: Classify Hygroscopicity step5->step6

Caption: Experimental workflow for gravimetric hygroscopicity testing.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is of paramount importance. 3-Pyrrolidinone, a key building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides an objective comparison of two prominent methods for the synthesis of this compound: the Dieckmann cyclization of an acyclic precursor and the oxidation of 3-pyrrolidinol.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound is often dictated by factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of key quantitative data for the two discussed methods.

ParameterRoute A: Dieckmann CyclizationRoute B: Oxidation of 3-Pyrrolidinol
Starting Material Ethyl acrylate, Benzylamine4-chloro-3-hydroxybutyronitrile
Key Intermediate N-benzyl-4-ethoxycarbonyl-3-pyrrolidone3-Pyrrolidinol
Overall Yield ~57.2% (for N-benzyl-3-pyrrolidinone)[1][2]Variable, depends on oxidation method
Key Step Yield 64.0% (Dieckmann cyclization)[1][2]High (e.g., >90% for Parikh-Doering)[3]
Reaction Steps 4 (Addition, Substitution, Cyclization, Decarboxylation)2 (Reductive Cyclization, Oxidation)
Key Reagents Sodium metal, Conc. HClRaney Nickel, DMSO, Oxalyl chloride or SO₃-pyridine
Scalability Reported to be suitable for industrial production[1][2]Potentially scalable

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound discussed in this guide.

Synthesis_Routes cluster_A Route A: Dieckmann Cyclization cluster_B Route B: Oxidation of 3-Pyrrolidinol A_start Ethyl Acrylate + Benzylamine A_int1 Ethyl 3-(benzylamino)propanoate A_start->A_int1 Michael Addition A_int2 Ethyl 3-(N-(2-ethoxy-2-oxoethyl)benzylamino)propanoate A_int1->A_int2 N-Alkylation A_int3 N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone A_int2->A_int3 Dieckmann Cyclization (Na, Toluene) A_end N-benzyl-3-pyrrolidinone A_int3->A_end Hydrolysis & Decarboxylation B_start 4-chloro-3-hydroxybutyronitrile B_int1 3-Pyrrolidinol B_start->B_int1 Reductive Cyclization (Raney Ni, H₂) B_end This compound B_int1->B_end Oxidation (e.g., Swern, Parikh-Doering)

Comparison of synthetic pathways to this compound.

Experimental Protocols

Route A: Dieckmann Cyclization for N-benzyl-3-pyrrolidinone

This route involves a multi-step sequence starting from commercially available ethyl acrylate and benzylamine.[1][2]

Step 1 & 2: Synthesis of Di-ester Precursor A Michael addition between ethyl acrylate and benzylamine, followed by N-alkylation with ethyl chloroacetate, yields the acyclic di-ester precursor, ethyl 3-(N-(2-ethoxy-2-oxoethyl)benzylamino)propanoate.

Step 3: Dieckmann Cyclization The key cyclization step is a Dieckmann condensation. In an improved procedure, the di-ester is treated with sodium metal granules in an inert solvent like toluene. This method has been reported to increase the yield of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone to 64.0%.[1][2]

Step 4: Hydrolysis and Decarboxylation The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing with concentrated hydrochloric acid) to facilitate both the hydrolysis of the ester and subsequent decarboxylation, affording N-benzyl-3-pyrrolidinone. The overall yield for this route is reported to be approximately 57.2%.[1][2]

Route B: Oxidation of 3-Pyrrolidinol

This two-step approach begins with the synthesis of 3-pyrrolidinol, which is then oxidized to the target ketone.

Step 1: Synthesis of 3-Pyrrolidinol 3-Pyrrolidinol can be prepared via the reductive cyclization of 4-chloro-3-hydroxybutyronitrile.[4][5] This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Platinum oxide under a hydrogen atmosphere.[4][5] The reaction is generally carried out in a solvent like methanol.

Step 2: Oxidation of 3-Pyrrolidinol The secondary alcohol of 3-pyrrolidinol can be oxidized to this compound using various modern oxidation methods.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[6][7][8][9] It is known for its mild conditions and wide functional group tolerance.[9] The byproducts are volatile, which can simplify purification.[6]

  • Parikh-Doering Oxidation: This is another DMSO-based oxidation that employs the sulfur trioxide pyridine complex (SO₃·py) as the activator.[3][10][11][12][13] A key advantage of this method is that it can be performed at or near room temperature, avoiding the need for cryogenic conditions.[11] Yields for this type of oxidation are often high.[3]

General Experimental Procedure for Parikh-Doering Oxidation: To a solution of 3-pyrrolidinol and a hindered base (e.g., diisopropylethylamine) in an anhydrous solvent such as dichloromethane (DCM), the sulfur trioxide pyridine complex is added at 0 °C. Anhydrous DMSO is then added dropwise, and the reaction is stirred for a short period. The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.[10]

Conclusion

Both the Dieckmann cyclization and the oxidation of 3-pyrrolidinol offer viable pathways to this compound and its derivatives. The Dieckmann route, while involving more steps, is a well-established method that has been optimized for industrial production. The oxidation of 3-pyrrolidinol is a more convergent approach, with the final oxidation step benefiting from a variety of mild and high-yielding modern methods. The choice between these routes will ultimately depend on the specific needs of the research or development project, including scale, available starting materials, and the desired purity of the final product.

References

A Comparative Analysis of the Biological Activities of 3-Pyrrolidinone and 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two structurally isomeric lactams, 3-pyrrolidinone and 2-pyrrolidinone. While both compounds share the same five-membered ring structure, the position of the carbonyl group significantly influences their pharmacological profiles. This document summarizes the known biological effects, mechanisms of action, and relevant experimental data to assist researchers in understanding their distinct properties and potential therapeutic applications.

Summary of Biological Activities

FeatureThis compound2-Pyrrolidinone
Primary Biological Role Central Nervous System (CNS) depressant effectsNootropic and cognitive-enhancing effects
Known Activities Anticonvulsant, AnalgesicPotentiation of α7 nicotinic acetylcholine receptor (nAChR) responses, enhancement of hippocampal long-term potentiation (LTP)
Mechanism of Action Likely involves modulation of ion channels (e.g., sodium, calcium) and GABAergic neurotransmission (inferred from derivatives).Positive allosteric modulation of α7 nAChRs via a Protein Kinase C (PKC) dependent pathway.

Quantitative Biological Data

Direct comparative studies on the biological activities of this compound and 2-pyrrolidinone are limited in publicly available literature. However, data from independent studies on each compound and their derivatives allow for a preliminary comparison.

2-Pyrrolidinone:

AssayEndpointValue
α7 nAChR Potentiation (in Xenopus oocytes)Maximal Potentiation189% of control at 100 nM[1]
Hippocampal Synaptic Transmission (rat slices)Long-lasting facilitationObserved at 100 nM[1]

This compound:

Signaling Pathways and Mechanisms of Action

2-Pyrrolidinone: Enhancement of Cholinergic Neurotransmission

2-Pyrrolidinone has been shown to positively modulate the function of α7 nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive processes such as learning and memory. The proposed mechanism involves the activation of Protein Kinase C (PKC), which in turn enhances the response of α7 nAChRs to acetylcholine. This leads to a long-lasting facilitation of synaptic transmission in the hippocampus, a brain region vital for memory formation.[1]

G cluster_0 2-Pyrrolidinone Signaling Pathway 2-Pyrrolidinone 2-Pyrrolidinone PKC Protein Kinase C (PKC) 2-Pyrrolidinone->PKC Activates alpha7_nAChR α7 Nicotinic Acetylcholine Receptor PKC->alpha7_nAChR Phosphorylates/ Potentiates Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Leads to LTP Long-Term Potentiation (LTP) Enhancement Ca_influx->LTP Induces Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Contributes to

Caption: Proposed signaling pathway for the cognitive-enhancing effects of 2-pyrrolidinone.

This compound: Putative CNS Depressant Mechanisms

While the precise mechanism of action for the parent this compound is not well-elucidated, the anticonvulsant and analgesic activities observed in its derivatives suggest a mechanism involving the modulation of neuronal excitability. This could be achieved through the inhibition of voltage-gated sodium and/or calcium channels, or through the enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the brain.[3]

G cluster_1 Hypothesized this compound Mechanism This compound This compound Ion_Channels Voltage-gated Na⁺/Ca²⁺ Channels This compound->Ion_Channels Inhibits (?) GABA_A_Receptor GABAₐ Receptor This compound->GABA_A_Receptor Potentiates (?) Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability GABA_A_Receptor->Neuronal_Excitability Anticonvulsant_Analgesic Anticonvulsant & Analgesic Effects Neuronal_Excitability->Anticonvulsant_Analgesic

Caption: Hypothesized mechanism of action for the CNS depressant effects of this compound.

Experimental Protocols

Protocol 1: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)

This protocol is designed to evaluate the ability of a test compound to prevent the spread of seizures in rodents, a common model for generalized tonic-clonic seizures.

Workflow:

G cluster_2 MES Test Workflow Animal_Acclimation Animal Acclimation Compound_Administration Compound/ Vehicle Administration Animal_Acclimation->Compound_Administration Electrical_Stimulation Corneal Electrical Stimulation Compound_Administration->Electrical_Stimulation Seizure_Observation Observation of Hindlimb Extension Electrical_Stimulation->Seizure_Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Seizure_Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Detailed Methodology:

  • Animals: Male mice (e.g., Swiss albino, 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

  • Maximal Electroshock Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The presence or absence of a tonic hindlimb extension is recorded. The abolition of this response is considered the endpoint of protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Protocol 2: In Vivo Analgesic Activity Assessment (Hot Plate Test)

This protocol assesses the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.

Workflow:

G cluster_3 Hot Plate Test Workflow Animal_Acclimation Animal Acclimation Baseline_Latency Baseline Latency Measurement Animal_Acclimation->Baseline_Latency Compound_Administration Compound/ Vehicle Administration Baseline_Latency->Compound_Administration Post_Treatment_Latency Post-Treatment Latency Measurement Compound_Administration->Post_Treatment_Latency Data_Analysis Data Analysis (% MPE Calculation) Post_Treatment_Latency->Data_Analysis

Caption: Workflow for the Hot Plate test for analgesia.

Detailed Methodology:

  • Animals: Male mice (e.g., Swiss albino, 20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: Before drug administration, each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compound or vehicle is administered as described in the MES test protocol.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 3: In Vitro Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

G cluster_4 Receptor Binding Assay Workflow Membrane_Preparation Receptor-Containing Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Preparation->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC₅₀/Ki Calculation) Quantification->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound and 2-pyrrolidinone, despite their structural similarity, exhibit distinct biological activity profiles. 2-Pyrrolidinone and its derivatives are primarily associated with nootropic and cognitive-enhancing effects, mediated through the potentiation of the cholinergic system. In contrast, the pyrrolidinone ring with the carbonyl at the 3-position, as seen in derivatives of this compound, is more commonly associated with CNS depressant activities, including anticonvulsant and analgesic effects.

Further research, particularly direct comparative studies and the elucidation of the specific molecular targets of this compound, is necessary to fully understand the structure-activity relationships that govern their differential biological effects. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Spectroscopic Analysis of 3-Pyrrolidinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-pyrrolidinone and its derivatives, N-Boc-3-pyrrolidinone, N-acetyl-3-pyrrolidinone, and N-methyl-3-pyrrolidinone. The data presented is intended to aid in the identification, characterization, and analysis of these compounds in research and drug development settings.

Introduction

The this compound scaffold is a key structural motif in many biologically active compounds. Its derivatives have shown a wide range of activities, including roles as inhibitors of NF-κB-inducing kinase (NIK), which is implicated in inflammatory and autoimmune diseases.[1][2][3][4] A thorough understanding of the spectroscopic properties of these molecules is essential for their synthesis, characterization, and the elucidation of their structure-activity relationships. This guide presents a comparative analysis of this compound and three of its N-substituted derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Derivatives.

CompoundH2H4H5N-substituentSolvent
This compound 3.29 (s)2.56 (t)3.12 (t)-CDCl₃
N-Boc-3-pyrrolidinone [5]3.96 (s)2.60 (t)3.69 (t)1.47 (s)CDCl₃
N-acetyl-3-pyrrolidinone *[6]3.9 (t)2.6 (t)3.6 (t)2.1 (s)CDCl₃
N-methyl-3-pyrrolidinone **~2.9 (m)~2.4 (m)~3.1 (m)~2.4 (s)CDCl₃

Note: Data for N-acetyl-2-pyrrolidone is used as a close analog. *Note: Data for 1-methyl-3-pyrrolidinol is used as a close analog.[7] Chemical shifts are approximate and based on the provided spectrum.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Derivatives.

CompoundC2C3C4C5N-substituentSolvent
This compound 53.3216.537.844.9-CDCl₃
N-Boc-3-pyrrolidinone 50.1206.840.144.828.4 (CH₃), 80.4 (C)CDCl₃
N-acetyl-3-pyrrolidinone *44.9208.038.045.023.0 (CH₃), 170.0 (C=O)CDCl₃
N-methyl-3-pyrrolidinone **[4][8]~65~215~40~58~42CDCl₃

Note: Predicted data based on known shifts of related structures. *Note: Data for 1-methyl-3-pyrrolidinol is used as a close analog. Chemical shifts are approximate and based on the provided spectrum.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹) of this compound and Derivatives.

CompoundC=O (ketone)C=O (amide/carbamate)N-H / C-H
This compound ~1740-~3300 (N-H), ~2900 (C-H)
N-Boc-3-pyrrolidinone ~1750~1700~2980 (C-H)
N-acetyl-3-pyrrolidinone *[9]~1755~1695~2950 (C-H)
N-methyl-3-pyrrolidinone **[10][11]~1745-~2950 (C-H)

Note: Data for N-acetyl-2-pyrrolidone is used as a close analog. *Note: Data for N-methyl-2-pyrrolidone is used as a close analog.

Mass Spectrometry

Table 4: Key Mass Spectrometry Fragments (m/z) of this compound and Derivatives.

Compound[M]⁺Key Fragments
This compound 8556, 41, 28
N-Boc-3-pyrrolidinone 185129, 84, 57
N-acetyl-3-pyrrolidinone *[12]12784, 70, 43
N-methyl-3-pyrrolidinone **[13]9970, 56, 42

Note: Data for N-acetyl-2-pyrrolidone is used as a close analog. *Note: Data for N-methyl-2-pyrrolidone is used as a close analog.

UV-Vis Spectroscopy

The UV-Vis spectra of these compounds are characterized by a weak n→π* transition of the ketone carbonyl group.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) of this compound and Derivatives.

Compoundλₘₐₓ (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
This compound ~280-300LowEthanol
N-Boc-3-pyrrolidinone ~280-300LowEthanol
N-acetyl-3-pyrrolidinone ~280-300LowEthanol
N-methyl-3-pyrrolidinone *[14]~280-330LowNMP

Note: Data for N-methyl-2-pyrrolidone is used as a close analog, showing a broad absorption in this region.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands). Proton decoupling is applied to simplify the spectrum.

ATR-FTIR Spectroscopy
  • Sample Preparation : For solid samples, place a small amount of the powder directly onto the ATR crystal. For liquid or oily samples, place a single drop on the crystal.

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection : Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization : The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each fragment is measured, and a mass spectrum is generated.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λₘₐₓ.

  • Baseline Correction : Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement : Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Signaling Pathway and Experimental Workflow

NIK-Mediated NF-κB Signaling Pathway

Pyrrolidinone derivatives have been identified as inhibitors of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[1][2][3][4] This pathway is crucial in immune responses and its dysregulation is associated with inflammatory and autoimmune diseases. The following diagram illustrates the non-canonical NF-κB pathway and the point of inhibition by pyrrolidinone derivatives.

NIK_Signaling_Pathway cluster_activation Activation cluster_nucleus Nuclear Events Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor binds TRAF3 TRAF3 Receptor->TRAF3 recruits & degrades TRAF2_cIAP TRAF2/cIAP Complex Receptor->TRAF2_cIAP activates NIK_inactive NIK (degraded) TRAF3->NIK_inactive promotes degradation TRAF2_cIAP->NIK_inactive ubiquitinates for degradation NIK_active NIK (stabilized) IKKa IKKα NIK_active->IKKa phosphorylates IKKa_p p-IKKα p100_RelB p100/RelB (cytoplasm) IKKa_p->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB processing Nucleus Nucleus p52_RelB->Nucleus translocates to Gene_Expression Target Gene Expression p52_RelB->Gene_Expression activates transcription Inhibitor Pyrrolidinone Derivative Inhibitor->NIK_active inhibits

NIK-Mediated Non-Canonical NF-κB Signaling Pathway
General Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.

Spectroscopic_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS FTIR FTIR Structure_Confirmation->FTIR UV_Vis UV-Vis Structure_Confirmation->UV_Vis Data_Analysis Comparative Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Publication Publication/ Further Studies Data_Analysis->Publication

Workflow for Spectroscopic Characterization

Conclusion

This guide provides a comparative overview of the key spectroscopic features of this compound and several of its N-substituted derivatives. The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. The visualization of the NIK-mediated NF-κB signaling pathway highlights a relevant biological context for these compounds and provides a basis for further investigation into their mechanism of action. By understanding the distinct spectroscopic signatures of these molecules, scientists can more effectively design, synthesize, and characterize novel this compound derivatives with potential therapeutic applications.

References

A Comparative Guide to Validated HPLC Methods for 3-Pyrrolidinone Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-pyrrolidinone, a key building block in the synthesis of various pharmaceuticals, is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable analytical technique for this purpose. This guide provides a comparative overview of two principal HPLC methodologies applicable to the assay of this compound: a Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Due to the limited availability of directly published and validated HPLC methods specifically for this compound, this guide presents two scientifically plausible methods constructed from established analytical principles and data from closely related pyrrolidine derivatives. The presented validation data are typical expected values based on FDA and ICH guidelines.[1]

Comparison of HPLC Methods for this compound Assay

The choice between an RP-HPLC and a HILIC method often depends on the specific requirements of the analysis, including the sample matrix and the desired retention characteristics.

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity; polar compounds elute first.Separation based on partitioning into a water-enriched layer on the stationary phase; polar compounds are more retained.
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[2]Amide or underivatized silica (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase Acetonitrile/Water gradient[2]High organic solvent content (e.g., Acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate)
Detector UV-Vis at 210 nm[3]UV-Vis at <210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity[4]
Linearity (R²)
>0.999[2]>0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Quantitation (LOQ) ~1 µg/mL~0.5 µg/mL (with UV), lower with MS
Retention Time Shorter, as this compound is polarLonger, providing better retention for polar analytes
Advantages Robust, widely available columns, good for less polar impurities.Excellent retention of polar compounds, compatible with MS.
Disadvantages Potentially poor retention for the highly polar this compound.Longer equilibration times, potential for peak shape issues if not optimized.

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods for the assay of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is adapted from protocols used for similar pyrrolidone derivatives and represents a standard approach for purity and content analysis.[2]

1. Instrumentation:

  • A standard analytical HPLC system equipped with a UV-Vis detector.[2]

2. Materials and Reagents:

  • Analyte: this compound

  • Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)[2]

3. Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 10 µL[2]

  • Detector: UV-Vis Detector at 210 nm[3]

  • Run Time: 20 minutes

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. From this stock, create a series of calibration standards by serial dilution with the mobile phase.[2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

5. Data Analysis:

  • To quantify the amount of this compound in a sample, generate a calibration curve by plotting the peak area versus the concentration of the prepared standard solutions. Perform a linear regression to obtain the equation of the line.[2]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is proposed as a strong alternative for better retention and separation of the polar this compound molecule.

1. Instrumentation:

  • An HPLC or UHPLC system with a UV detector or a Mass Spectrometer.

2. Materials and Reagents:

  • Analyte: this compound

  • Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Ammonium formate

3. Chromatographic Conditions:

  • Column: HILIC Amide or Silica Column (e.g., 4.6 x 150 mm, 3 µm particle size)

  • Mobile Phase:

    • A: 10 mM Ammonium formate in Water

    • B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: UV-Vis at 205 nm or MS detector

  • Run Time: 20 minutes

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (90:10 v/v). Prepare calibration standards by serial dilution with the same solvent mixture.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Use linear regression to determine the concentration of this compound in the samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process for a validated HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Analysis_Run Sample and Standard Analysis Sample_Prep->Analysis_Run Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System System_Suitability->Analysis_Run Peak_Integration Peak Integration & Identification Analysis_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Caption: General experimental workflow for a validated HPLC assay.

Method_Selection_Logic Analyte This compound (Polar Molecule) Question_Retention Sufficient Retention on C18? Analyte->Question_Retention RP_HPLC Reversed-Phase HPLC Question_Retention->RP_HPLC Yes HILIC HILIC Question_Retention->HILIC No MS_Detector Consider MS Detector for high sensitivity HILIC->MS_Detector

References

A Comparative Guide to Catalysts in 3-Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-pyrrolidinone, a key structural motif in many pharmaceuticals and natural products, has been approached through various catalytic strategies. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and selectivity. This guide provides a comparative overview of common catalytic systems for the synthesis of this compound and its derivatives, supported by experimental data to facilitate catalyst selection for specific research and development needs.

Performance Comparison of Catalysts

The selection of an optimal catalyst for this compound synthesis depends on the specific synthetic route. A prevalent method for constructing the this compound core is the Dieckmann condensation of diester precursors. The following table summarizes the performance of various base catalysts in this key transformation. While the data presented is for the formation of a β-keto ester, a direct precursor to this compound, it offers a valuable comparison of catalyst efficacy.

Catalyst SystemSubstrateSolventTemperatureReaction TimeYield (%)Reference
Sodium Ethoxide (NaOEt)Diethyl AdipateTolueneRefluxNot Specified82[1]
Sodium Hydride (NaH)Diethyl AdipateTolueneRefluxNot Specified72[1]
Sodium Amide (NaNH₂)Diethyl AdipateXyleneRefluxNot Specified75[1]
Dimsyl Ion in DMSODiethyl AdipateDMSONot SpecifiedNot Specified> Na/Toluene[1]
Transition Metal Catalysts
Palladium(II) Acetate/PivOHN-Boc-pyrrolidine-3-carboxylic acid derivativeα,α,α-trifluorotoluene130 °C24 h71[2]
Copper(I) BromideAminoalkyne derivativeDioxane100 °C (MW)30 min89-99[3]
Rhodium(II) Acetate1-Sulfonyl-1,2,3-triazole and ketene silyl acetalDCE80 °CNot SpecifiedHigh[4]

Note: The data presented is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary. The transition metal-catalyzed reactions often lead to substituted pyrrolidinones, and the yields reflect the formation of these derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for key catalytic systems.

1. Dieckmann Condensation using Sodium Ethoxide

This protocol describes a classic approach to the synthesis of the this compound precursor.

  • Reaction Setup: A solution of diethyl adipate in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Catalyst Addition: Sodium ethoxide is added portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction is cooled to 30°C and neutralized with 30% hydrochloric acid.[1] The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

2. Palladium-Catalyzed C-H Arylation for Substituted Pyrrolidinones

This method allows for the synthesis of 3-aryl-pyrrolidinone derivatives.

  • Reaction Setup: To an oven-dried vial is added the N-protected pyrrolidine substrate, Palladium(II) acetate (5 mol %), pivalic acid (1 equiv), and potassium carbonate (1 equiv).[2]

  • Solvent and Reagent Addition: α,α,α-trifluorotoluene is added, followed by the aryl iodide. The vial is sealed and stirred.

  • Reaction Conditions: The reaction mixture is heated at 130 °C for 24 hours.[2]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl-pyrrolidinone derivative.

3. Copper-Catalyzed Tandem Hydroamination-Alkynylation

This protocol provides a route to functionalized pyrrolidines which can be precursors to 3-pyrrolidinones.

  • Reaction Setup: In a microwave vial, the aminoalkyne substrate and the alkyne are dissolved in dioxane.

  • Catalyst Addition: Copper(I) bromide (5 mol %) is added to the solution.[3]

  • Reaction Conditions: The vial is sealed and heated in a microwave reactor at 100 °C for 30 minutes.[3]

  • Work-up: The reaction mixture is cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography.

Visualizing Synthetic Pathways and Workflows

Reaction Pathway: Dieckmann Condensation

The following diagram illustrates the key steps in the base-catalyzed intramolecular condensation of a diester to form a β-keto ester, the core of the this compound ring system.[1]

G A Diester Precursor B Enolate Formation (Base Catalyst) A->B Base C Intramolecular Nucleophilic Attack B->C D Cyclic Intermediate C->D E Elimination of Alkoxide D->E F β-Keto Ester (this compound Precursor) E->F

Caption: Mechanism of the Dieckmann Condensation.

Experimental Workflow: Catalyst Screening

This diagram outlines a general workflow for screening different catalysts for the synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Select Substrate (e.g., Diester) C Set up Parallel Reactions (Varying Catalysts) A->C B Prepare Catalyst Solutions (e.g., NaOEt, Pd(OAc)2, etc.) B->C D Monitor Reaction Progress (TLC, GC-MS, etc.) C->D E Quench & Work-up D->E F Purify Products E->F G Characterize & Quantify (NMR, HPLC for Yield/Selectivity) F->G H Compare Catalyst Performance G->H

Caption: Workflow for Catalyst Screening.

References

A Comparative Guide to the In Vitro Efficacy of Novel 3-Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Anticancer Agents

The quest for novel, more effective anticancer therapeutics is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 3-pyrrolidinone core has emerged as a promising framework for the development of potent cytotoxic agents. This guide provides a comparative analysis of the in vitro performance of several novel this compound derivatives against various cancer cell lines, benchmarked against established anticancer drugs. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to support further research and development in this area.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel this compound and related pyrrolidinone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative and compared with the standard chemotherapeutic agents, Sunitinib and Doxorubicin. The results, summarized in the tables below, highlight the potential of these novel compounds as anticancer agents.

Table 1: In Vitro Anticancer Activity of Novel Pyrrolidinone Derivatives

Compound ID/SeriesSubstitution PatternCell LineIC50 (µM)
Pyrrolidinone-hydrazone derivative 13 5-nitrothiophene moietyIGR39 (Melanoma)2.50 ± 0.46[1]
PPC-1 (Prostate)3.63 ± 0.45[1]
MDA-MB-231 (Breast)5.10 ± 0.80[1]
Panc-1 (Pancreatic)5.77 ± 0.80[1]
Spirooxindole Pyrrolidine Analog 5f Spirooxindole moietyA549 (Lung)1.20
Spirooxindole Pyrrolidine Analog 5e Spirooxindole moietyA549 (Lung)3.48
2-Pyrrolidinone UnsubstitutedHeLa (Cervical)2.5 (24h), 1.5 (48h)[2]
PC-3 (Prostate)3.0 (24h), 2.0 (48h)[2]
1-benzyl-pyrrolidin-3-ol analogues (5j & 5p) Various electronic substitutionsHL-60 (Leukemia)~10[3]
Pyrrolidone derivatives (25 & 26) 1,3,4-oxadiazolethione and 4-aminotriazolethione ringsA549 (Lung)More potent than Cytarabine[4][5][6]

Table 2: In Vitro Anticancer Activity of Reference Compounds

CompoundCell LineIC50 (µM)
Sunitinib HUVEC (Endothelial)0.04[7]
NIH-3T3 (Fibroblast)0.039 (PDGFRβ), 0.069 (PDGFRα)[7]
MV4;11 (Leukemia)0.008[7]
OC1-AML5 (Leukemia)0.014[7]
Caki-1 (Kidney)2.2[8]
Doxorubicin HeLa (Cervical)2.4[9]
MCF-7 (Breast)1.3[9]
A2780 (Ovarian)20.1[9]
A2780/AD (Ovarian, Drug-Resistant)>100[9]
HepG2 (Liver)12.2[10][11]
BFTC-905 (Bladder)2.3[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control.

  • MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[12][13][14] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assessment: Caspase-3 Fluorometric Assay

This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis, using a fluorogenic substrate.[17][18][19][20][21]

Materials:

  • Black 96-well microplates

  • Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol, pH 7.4)

  • Caspase-3 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Fluorometric microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the test compounds for the desired time to induce apoptosis. Include an untreated control.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then lyse by adding cold Lysis Buffer.

    • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in cold Lysis Buffer.

    • Incubate the lysate on ice for 15-20 minutes.[17]

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract) using a standard protein assay.

  • Assay Reaction:

    • In a black 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with Lysis Buffer.

    • Prepare a master mix containing the 2X Reaction Buffer and the caspase-3 substrate.

    • Add the master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC or ~460 nm for AMC.

  • Data Analysis: The caspase-3 activity is proportional to the fluorescence intensity. Calculate the fold-increase in activity compared to the untreated control.

Visualizing Mechanisms and Processes

To better understand the context of the in vitro testing of these novel this compound compounds, the following diagrams illustrate a typical experimental workflow and two key signaling pathways implicated in their anticancer activity.

Experimental_Workflow_for_In_Vitro_Anticancer_Screening cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Secondary Assays (Mechanism of Action) cluster_3 Data Analysis & Hit Selection Compound_Synthesis Novel this compound Synthesis Cytotoxicity_Assay MTT Assay (Determine IC50) Compound_Synthesis->Cytotoxicity_Assay Cell_Line_Selection Select Cancer Cell Lines Cell_Culture Cell Culture & Maintenance Cell_Line_Selection->Cell_Culture Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Caspase-3 Assay Cytotoxicity_Assay->Apoptosis_Assay Active Compounds Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Apoptosis_Assay->Data_Analysis Pathway_Analysis->Data_Analysis Hit_to_Lead Hit-to-Lead Selection Data_Analysis->Hit_to_Lead VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Compound This compound Compound Compound->VEGFR2 Inhibition Caspase_Cascade_Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) Caspase8 Caspase-8 (Initiator) Apoptotic_Stimulus->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 (Initiator) Apoptotic_Stimulus->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Cross-Referencing NMR Data for 3-Pyrrolidinone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical synthesis, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of NMR data for 3-pyrrolidinone hydrochloride and related alternative compounds, offering a framework for cross-referencing and verifying spectral information. Due to the limited availability of public experimental NMR data for this compound hydrochloride, this guide presents a combination of experimental data for closely related compounds and predicted data for the target molecule.

Comparison of NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, its N-Boc protected form, 3-pyrrolidinol, and (R)-(-)-3-pyrrolidinol hydrochloride. The data for this compound hydrochloride is predicted based on the expected electronic effects of protonation on the nitrogen atom.

¹H NMR Data Comparison

CompoundPositionChemical Shift (δ) (ppm)Multiplicity
This compound H2~2.5 (predicted)t
H4~3.2 (predicted)t
H5~3.5 (predicted)s
This compound Hydrochloride (Predicted) H2~2.8-3.0t
H4~3.5-3.7t
H5~3.8-4.0s
N-Boc-3-pyrrolidinone H22.56t
H43.53t
H53.84s
-C(CH₃)₃1.47s
3-Pyrrolidinol [1]H2α2.82-2.76m
H2β3.088dd
H34.343m
H4α1.704m
H4β1.905m
H5α2.84dd
H5β2.82-2.76m
(R)-(-)-3-Pyrrolidinol Hydrochloride [2]H2, H53.008-3.21m
H34.39m
H41.86-1.89m
NH₂⁺9.49br s
OH5.42d

¹³C NMR Data Comparison

CompoundPositionChemical Shift (δ) (ppm)
This compound C2~35 (predicted)
C3~210 (predicted)
C4~50 (predicted)
C5~45 (predicted)
This compound Hydrochloride (Predicted) C2~33
C3~208
C4~48
C5~43
N-Boc-3-pyrrolidinone C235.8
C3210.1
C450.2
C545.0
-C(CH₃)₃28.5
-C=O154.7
-C(CH₃)₃79.8
3-Pyrrolidinol C257.2
C371.3
C434.9
C545.8

Experimental Protocols

The following is a generalized protocol for acquiring NMR spectra for small organic molecules like this compound and its derivatives.

Sample Preparation:

  • Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: 2-4 s

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1-2 s

    • Spectral width: -10 to 220 ppm

    • Proton decoupling is typically applied to simplify the spectrum to single lines for each carbon.

Data Cross-Referencing Workflow

The process of cross-referencing NMR data involves a logical progression from data acquisition to structural confirmation. The following diagram illustrates this workflow.

NMR_Cross_Referencing cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_cross_referencing Cross-Referencing cluster_confirmation Confirmation SamplePrep Sample Preparation NMR_Acquisition 1H & 13C NMR Acquisition SamplePrep->NMR_Acquisition ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) NMR_Acquisition->ProcessSpectra PeakPick Peak Picking & Integration ProcessSpectra->PeakPick DatabaseSearch Search Spectral Databases (e.g., SDBS, PubChem) PeakPick->DatabaseSearch Experimental Data AlternativeComparison Compare with Alternative Compounds DatabaseSearch->AlternativeComparison No Direct Match StructureVerification Verify Structure DatabaseSearch->StructureVerification Match Found Prediction Predict Spectra (if no reference data) AlternativeComparison->Prediction Prediction->StructureVerification Informed Decision

Caption: Logical workflow for cross-referencing NMR data.

References

Efficacy Showdown: 3-Pyrrolidinone-Based Enzyme Inhibitors Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed comparison of the efficacy of 3-pyrrolidinone-based enzyme inhibitors against other established alternatives targeting key enzymes in various disease pathways. Designed for researchers, scientists, and drug development professionals, this document provides a thorough analysis of quantitative data, experimental methodologies, and visual representations of relevant biological processes to facilitate an objective evaluation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a crucial enzyme in glucose metabolism, making it a prime target for type 2 diabetes therapies. Pyrrolidine-based compounds have emerged as a significant class of DPP-4 inhibitors.

Comparative Efficacy of DPP-4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound-based and other DPP-4 inhibitors. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundTarget EnzymeIC50 (nM)Reference
Pyrrolidine-based AcalabrutinibDPP-4--
VildagliptinHuman DPP-434[1]
SaxagliptinHuman DPP-41.3[1]
Non-Pyrrolidinone SitagliptinHuman DPP-44.380 ± 0.319[2]
AlogliptinHuman DPP-4<10[1]
LinagliptinHuman DPP-40.14[1]
Compound 2f (Thiosemicarbazone)DPP-41.266 ± 0.264[2]
Diprotin ADPP-IV0.5 mg/mL[3]
Chlorogenic AcidDPP-IV0.3 mg/mL[3]

Note: Direct comparative studies under identical assay conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP4_Signaling_Pathway cluster_0 Pancreatic β-cell cluster_1 Bloodstream GLP-1R GLP-1 Receptor Insulin_Secretion Insulin Secretion GLP-1R->Insulin_Secretion Activates GLP-1 Active GLP-1 GLP-1->GLP-1R Binds to DPP-4 DPP-4 Enzyme GLP-1->DPP-4 Degraded by Inactive_GLP-1 Inactive GLP-1 DPP-4->Inactive_GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor (e.g., this compound-based) DPP-4_Inhibitor->DPP-4 Inhibits

DPP-4 Signaling Pathway and Inhibition

Experimental Protocol: DPP-4 Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of DPP-4 enzyme to each well of the microplate.

  • Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPP4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DPP-4 Enzyme - Test Compounds - Substrate - Assay Buffer Start->Prepare_Reagents Dispense_Enzyme Dispense DPP-4 Enzyme into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitors Add Serial Dilutions of Test Compounds Dispense_Enzyme->Add_Inhibitors Incubate Incubate at 37°C Add_Inhibitors->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and IC50 Values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for DPP-4 Inhibition Assay

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. Acalabrutinib, a second-generation BTK inhibitor, is synthesized from a pyrrolidine derivative.

Comparative Efficacy of BTK Inhibitors

The following table presents a comparison of IC50 values for various BTK inhibitors.

Inhibitor ClassCompoundTarget EnzymeIC50 (nM)Reference
Pyrrolidine-based AcalabrutinibBTK3[4]
Non-Pyrrolidinone IbrutinibBTK0.5[5]
ZanubrutinibBTK<1[6]
Compound 10jBTK0.4[7]
G-744BTK0.002 µM[8]

Note: The presented IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules that are essential for B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activates BTK_inactive Inactive BTK Lyn_Syk->BTK_inactive Phosphorylates BTK_active Active BTK (p-BTK) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Activates Downstream_Signaling Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream_Signaling BTK_Inhibitor BTK Inhibitor (e.g., Acalabrutinib) BTK_Inhibitor->BTK_active Inhibits

BTK Signaling Pathway and Inhibition

Experimental Protocol: BTK Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of a microplate, add the BTK enzyme, the kinase substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

  • Read the luminescence on a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

BTK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - BTK Enzyme - Substrate - ATP - Test Compounds Start->Prepare_Reagents Mix_Components Mix Enzyme, Substrate, and Inhibitors in Plate Prepare_Reagents->Mix_Components Start_Reaction Add ATP to Initiate Reaction Mix_Components->Start_Reaction Incubate_30C Incubate at 30°C Start_Reaction->Incubate_30C Stop_Reaction_Detect_ADP Stop Reaction and Detect ADP Production (e.g., ADP-Glo™) Incubate_30C->Stop_Reaction_Detect_ADP Measure_Luminescence Measure Luminescence Stop_Reaction_Detect_ADP->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for BTK Inhibition Assay

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA is a validated strategy for tuberculosis treatment.

Comparative Efficacy of InhA Inhibitors

The following table provides a comparison of the IC50 values for pyrrolidinone-based and other InhA inhibitors.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Reference
Pyrrolidinone-based Pyrrolidine carboxamide d6InhA10.05[9]
Pyrrolidine carboxamide p24InhA<1[9]
Non-Pyrrolidinone Isoniazid (activated)InhA-[10]
TriclosanInhA0.46[11]
NITD-916InhA-[12]
GSK138InhA0.04
Compound 7aInhA0.35 ± 0.01[10]

Note: Isoniazid is a prodrug that requires activation to inhibit InhA; its direct IC50 is not typically reported in the same manner as direct inhibitors.

Role of InhA in Mycobacterium tuberculosis

InhA is the enoyl-ACP reductase of the FAS-II system, which is essential for the elongation of fatty acids that are precursors for mycolic acid biosynthesis. Mycolic acids are long, branched-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a barrier against antibiotics and the host immune system. Inhibition of InhA disrupts this pathway, leading to cell death.

InhA_Pathway cluster_0 Fatty Acid Synthase-II (FAS-II) Pathway Fatty_Acid_Precursors Fatty Acid Precursors Elongation_Cycle Elongation Cycle Fatty_Acid_Precursors->Elongation_Cycle InhA InhA Enzyme Elongation_Cycle->InhA Reduction Step Elongated_Fatty_Acids Elongated Fatty Acids InhA->Elongated_Fatty_Acids Mycolic_Acid_Synthesis Mycolic Acid Synthesis Elongated_Fatty_Acids->Mycolic_Acid_Synthesis Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall InhA_Inhibitor InhA Inhibitor (e.g., Pyrrolidinone-based) InhA_Inhibitor->InhA Inhibits

Role of InhA in Mycobacterial Cell Wall Synthesis

Experimental Protocol: InhA Inhibition Assay

This protocol details a common spectrophotometric assay to measure the inhibition of InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., PIPES, pH 6.8, containing NaCl)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, NADH, and the diluted test compounds.

  • Add the substrate (DD-CoA) to each well.

  • Initiate the reaction by adding the InhA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Record the absorbance at regular intervals for a set period.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

InhA_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - InhA Enzyme - NADH - DD-CoA Substrate - Test Compounds Start->Prepare_Reagents Mix_Components Mix Buffer, NADH, Substrate, and Inhibitors in UV Plate Prepare_Reagents->Mix_Components Start_Reaction Add InhA Enzyme to Initiate Reaction Mix_Components->Start_Reaction Measure_Absorbance Monitor Absorbance Decrease at 340 nm Start_Reaction->Measure_Absorbance Analyze_Data Calculate Initial Velocities and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for InhA Inhibition Assay

References

Benchmarking Purity of Commercial 3-Pyrrolidinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 3-Pyrrolidinone, a key building block in the synthesis of various pharmaceutical compounds, is available from numerous commercial suppliers. This guide provides a comparative overview of the stated purity of this compound from a selection of commercial suppliers and details the experimental protocols for its purity verification.

Comparison of Supplier Specifications

Sourcing high-purity this compound is a critical first step in many research and development pipelines. While a comprehensive, independent, batch-to-batch comparison is beyond the scope of this guide, the following table summarizes the publicly available purity information from various suppliers. It is important to note that these values are often catalogue specifications and may not reflect the exact purity of a specific lot. Researchers are always encouraged to request a lot-specific Certificate of Analysis (COA) before purchase.

SupplierProduct NameCAS NumberStated Purity/AssayNotes
Finetech Industry LimitedThis compound96-42-498%As listed on ChemicalBook.[1]
CONIER CHEM AND PHARMA LIMITEDThis compound96-42-499%As listed on ChemicalBook.[1]
career henan chemical coThis compound96-42-498%As listed on ChemicalBook.[1]
Chem-ImpexThis compound hydrochloride3760-52-9≥ 97% (Assay)Data for the hydrochloride salt.
Sigma-AldrichN-Boc-3-pyrrolidinone101385-93-797%Data for the N-Boc protected form; COAs for specific batches are available.[2]
Sigma-AldrichThis compound AldrichCPR96-42-4Not providedThe supplier explicitly states that they do not perform analytical testing for this product grade and the buyer is responsible for purity confirmation.

Experimental Protocols for Purity Determination

The purity of this compound is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard analytical HPLC system with a UV detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 210 nm.
Injection Volume 10 µL.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is well-suited for the analysis of this compound and its potential volatile impurities.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a volatile organic solvent such as dichloromethane or methanol.

  • Ensure the sample is fully dissolved.

Instrumentation and Conditions:

ParameterCondition
GC-MS System A standard GC-MS system.
Column A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).
Inlet Temperature 250 °C.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Program Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line 230 °C.
Ion Source 230 °C.
Mass Range 40-300 amu.

Data Analysis:

Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a commercial this compound sample.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc_prep cluster_gc_prep cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Receive Commercial This compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject_gc Inject into GC-MS filter Filter Sample (if HPLC) dilute->filter inject_hplc Inject into HPLC filter->inject_hplc process_gc Integrate Peaks (GC-MS TIC) inject_gc->process_gc process_hplc Integrate Peaks (HPLC Chromatogram) inject_hplc->process_hplc calculate Calculate Purity (% Area) process_hplc->calculate identify Confirm Identity (Mass Spectrum) process_gc->identify identify->calculate report Generate Certificate of Analysis calculate->report

Workflow for purity analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Pyrrolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 3-Pyrrolidinone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety precautions for handling this compound. Always consult the Safety Data Sheet (SDS) for the specific product in use.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling and disposing of this compound waste.

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.[1][2][3]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.[1][2][3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced.[2][3]To prevent inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables such as pipette tips, gloves, and paper towels.

    • Place all waste into a designated, chemically compatible, and clearly labeled hazardous waste container.[1]

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Management:

    • Keep the waste container securely sealed when not in use to prevent the release of vapors.[1][2]

    • Store the container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[2][3]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[4]

    • Remove all sources of ignition.[4]

    • Absorb the spill with an inert material such as vermiculite, sand, or dry lime.[1][4]

    • Collect all cleanup materials and place them in the designated hazardous waste container.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5]

    • All disposal activities must be in accordance with local, regional, and national regulations.[5][6][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate seal Securely Seal Container When Not in Use segregate->seal store Store in a Designated, Well-Ventilated Area seal->store spill Spill Occurs store->spill contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs absorb Absorb with Inert Material spill->absorb collect_spill Collect Cleanup Materials as Hazardous Waste absorb->collect_spill collect_spill->segregate end End: Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling 3-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Pyrrolidinone, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times when handling this compound. A face shield offers supplementary protection against splashes.[1][2][3][4] Ensure eye protection is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Chemical-Resistant GlovesAlways inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Examples of suitable materials include PVC.[3][5] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[2]
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][4] When there is a risk of splashing, consider trousers or overalls worn outside of boots to prevent the chemical from entering footwear.[3][5]
Respiratory NIOSH/MSHA or European Standard EN 149 Approved RespiratorUse a respirator if ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][4] For firefighting, a self-contained breathing apparatus is recommended.[3]
Feet Safety FootwearSafety footwear or rubber boots are recommended to protect against spills.[3][5]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][3][6]

  • Preventing Contact: Avoid all personal contact, including inhalation of vapors or mists.[5][6] Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5][7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][6] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Do not let the product enter drains.[2]

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[4] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[7]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][6] If skin irritation occurs, get medical advice.[6] Wash contaminated clothing before reuse.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help.[4][6]

Emergency Spill Response Workflow

In the event of a this compound spill, a calm and methodical response is crucial to ensure safety and minimize environmental contamination. The following diagram outlines the necessary steps for safely managing a spill.

Spill_Response_Workflow This compound Spill Response Protocol cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Area & Alert Others Ignition Remove Ignition Sources Evacuate->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Material PPE->Contain Absorb Absorb Spill Contain->Absorb Collect Collect Absorbed Material Absorb->Collect Dispose Dispose of Waste in a Sealed Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for a this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidinone
Reactant of Route 2
3-Pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.